Undecanoic acid-d21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHROOEEOARMN-SLBGAMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Undecanoic acid-d21
For Researchers, Scientists, and Drug Development Professionals
Undecanoic acid-d21 is the deuterated analog of undecanoic acid, a saturated fatty acid. Its isotopic labeling makes it an invaluable tool in metabolic research, particularly in studies involving lipid metabolism and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, applications, and a general experimental workflow for its use.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | [1][2] |
| Synonyms | Undecanoate-d21; Hendecanoic acid-d21; Perdeuteroundecanoic acid | [3][4][5] |
| CAS Number | 60658-40-4 | [3][4][5] |
| Molecular Formula | C₁₁HD₂₁O₂ | [2][3][4] |
| Molecular Weight | 207.42 g/mol | [1][3][4] |
| Unlabeled CAS No. | 112-37-8 | [4] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 207.293791605 Da | [1] |
| XLogP3 | 3.7 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 121 | [1] |
| Deuterium Enrichment | ≥98% | [6] |
| Purity | ≥95% | [2] |
For comparison, the properties of unlabeled undecanoic acid are provided in the table below.
Table 3: Properties of Unlabeled Undecanoic Acid (CAS: 112-37-8)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [7][8] |
| Molecular Weight | 186.29 g/mol | [7][8] |
| Melting Point | 28-31 °C | [7][8] |
| Boiling Point | 228 °C at 160 mm Hg | [8] |
| Physical Description | White crystalline solid | [7] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and oils | [7][9] |
Applications in Research and Development
This compound serves as a crucial tool in various research applications due to its isotopic labeling. The primary applications include:
-
Internal Standard: It is widely used as an internal standard for the quantification of endogenous undecanoic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5]
-
Metabolic Tracer: This deuterated compound can be used as a tracer to study the metabolism of undecanoic acid and its incorporation into various lipid pathways in vivo and in vitro.[2][5] The heavy isotope labeling allows for precise tracking of the molecule and its metabolic products.[2]
The unlabeled form, undecanoic acid, is a naturally occurring medium-chain fatty acid with known antifungal properties.[3][9][10] It has been shown to inhibit the production of certain enzymes in fungi and interfere with their phospholipid biosynthesis.[3][5] Studies on undecanoic acid's biological activity often utilize its deuterated form for accurate quantification and metabolic profiling.[10][11]
General Experimental Protocol: Use as an Internal Standard in Mass Spectrometry
The following is a generalized methodology for the use of this compound as an internal standard for the quantification of undecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).
1. Preparation of Standard Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
- Create a series of working standard solutions by diluting the stock solution.
- Similarly, prepare a stock solution and a series of calibration standards of unlabeled undecanoic acid.
2. Sample Preparation:
- Thaw biological samples on ice.
- To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution.
- Perform a lipid extraction using a standard method such as a Folch or Bligh-Dyer extraction, or a simple protein precipitation with a cold organic solvent.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
3. Chromatographic and Mass Spectrometric Analysis:
- For LC-MS:
- Inject the reconstituted sample onto a reverse-phase C18 column.
- Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Detect the parent and product ions for both undecanoic acid and this compound using multiple reaction monitoring (MRM) in negative ion mode.
- For GC-MS:
- Derivatize the fatty acids to make them more volatile (e.g., using BSTFA to form trimethylsilyl esters).
- Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).
- Use a temperature gradient to separate the analytes.
- Monitor characteristic ions for the derivatized forms of undecanoic acid and this compound.
4. Data Analysis:
- Integrate the peak areas for both the analyte (undecanoic acid) and the internal standard (this compound).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of undecanoic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Below are diagrams illustrating the structure and a typical experimental workflow for this compound.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
While specific safety data for this compound is not extensively detailed, the safety data sheet (SDS) for unlabeled undecanoic acid indicates that it can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.[13]
Storage: this compound is typically stored at room temperature and is stable for more than 5 years under these conditions.[6] Some suppliers recommend storage at -20°C. Always refer to the supplier's instructions for optimal storage conditions.
References
- 1. Undecanoic-d21 acid(9CI) | C11H22O2 | CID 54541619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. glpbio.com [glpbio.com]
- 4. Undecanoic-d21 Acid | CAS 60658-40-4 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FB Reagents [fbreagents.com]
- 7. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hendecanoic acid | 112-37-8 [chemicalbook.com]
- 9. Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]
- 10. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Undecanoic Acid-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of undecanoic acid-d21, a deuterated analog of the C11 saturated fatty acid. This document details the prevalent synthesis methodology, robust analytical protocols for determining isotopic enrichment, and presents relevant quantitative data. The information herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and other biomedical research areas where stable isotope-labeled compounds are critical.
Synthesis of this compound
The most common and effective method for preparing perdeuterated saturated fatty acids like this compound is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process utilizes a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O). The reaction proceeds under hydrothermal conditions to facilitate the exchange of all 21 non-acidic protons of undecanoic acid with deuterium atoms.
Experimental Protocol: Catalytic H/D Exchange
This protocol is a generalized procedure based on established methods for the deuteration of saturated fatty acids.[1] Researchers should optimize reaction parameters for their specific equipment and desired purity.
Materials:
-
Undecanoic acid
-
10% Platinum on activated carbon (Pt/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, combine undecanoic acid, 10% Pt/C catalyst (typically 10-20 wt% relative to the fatty acid), and a solution of NaOD in D₂O. The D₂O serves as both the solvent and the deuterium source. The basic conditions facilitated by NaOD promote the exchange process.
-
H/D Exchange Reaction: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen). Heat the mixture to a temperature in the range of 150-220 °C with stirring. The reaction is typically run for 24-72 hours.
-
Reaction Work-up (First Cycle): After cooling to room temperature, carefully vent the reactor. Acidify the reaction mixture with concentrated HCl to a pH of ~1. This protonates the carboxylate to the carboxylic acid.
-
Extraction: Extract the deuterated undecanoic acid from the aqueous mixture with dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the partially deuterated undecanoic acid.
-
Repeated Exchange Cycles: To achieve high isotopic enrichment (>98%), it is often necessary to subject the product to one or two additional cycles of the H/D exchange reaction.[1] For each subsequent cycle, the partially deuterated undecanoic acid is reacted again with fresh Pt/C catalyst, NaOD, and D₂O under the same conditions as the first cycle.
-
Final Purification: After the final exchange cycle and work-up, the crude this compound can be further purified by recrystallization or column chromatography to remove any residual catalyst and other impurities.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality and reliability of the deuterated standard. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic distribution and quantifying the level of deuteration. The fatty acid is typically derivatized to a more volatile ester before analysis.
2.1.1. Experimental Protocol: GC-MS Analysis
Materials:
-
This compound sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr))
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Derivatization (TMS Ester):
-
Dissolve a small amount (approx. 1 mg) of the this compound sample in an anhydrous solvent.
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-80 °C for 30-60 minutes to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions: Use a temperature program that effectively separates the undecanoic acid derivative from any impurities. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a relevant mass range (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Examine the mass spectrum of this peak to determine the isotopic distribution. The molecular ion cluster will show the relative abundances of the different isotopologues (d21, d20, d19, etc.).
-
Calculate the isotopic purity by determining the percentage of the fully deuterated species relative to all other isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, is invaluable for confirming the positions of deuteration and providing an independent measure of isotopic enrichment.
2.2.1. Experimental Protocol: NMR Analysis
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., chloroform-d, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in the deuterated NMR solvent.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. In a highly deuterated sample, the proton signals should be significantly diminished.
-
The presence of residual proton signals can be used to quantify the level of incomplete deuteration at specific positions. Integration of these residual signals against a known internal standard allows for the calculation of isotopic purity.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H (deuterium) NMR spectrum. This will show signals corresponding to the deuterium atoms at different positions in the molecule, confirming the success of the deuteration process.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly different from the non-deuterated analog.
-
Quantitative Data
The yield and isotopic purity of this compound are key parameters that depend on the specifics of the synthesis protocol, including the number of H/D exchange cycles.
| Parameter | Method/Source | Typical Value | Reference |
| Isotopic Purity (Deuterium Enrichment) | Catalytic H/D Exchange | >98% (after multiple cycles) | [1] |
| Commercial Supplier 1 | 98% | ||
| Commercial Supplier 2 | ≥95% | [2] | |
| Chemical Purity | Commercial Supplier 1 | 99% | |
| Yield | Catalytic H/D Exchange | Variable (dependent on cycles and optimization) | - |
Note: Specific yield data for the synthesis of this compound is not widely reported in the literature. The yield is highly dependent on the reaction scale, optimization of conditions, and the number of exchange cycles performed.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Workflow
References
The Enhanced Biological Activity of Deuterated Undecanoic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activity of deuterated undecanoic acid, with a particular focus on its enhanced antifungal properties. Drawing on available research, this document outlines the core mechanisms of action, summarizes key data, provides detailed experimental methodologies, and visualizes relevant biological pathways. While research specifically on deuterated undecanoic acid is nascent, this guide synthesizes direct findings with data from related deuterated fatty acids and the well-established bioactivity of its non-deuterated counterpart to provide a comprehensive resource.
Introduction: The Promise of Deuteration
Undecanoic acid, a saturated medium-chain fatty acid, is known for its antifungal and antimicrobial properties.[1] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a novel approach to enhancing the therapeutic potential of this molecule. This process, known as deuteration, can significantly alter the physicochemical properties of a compound, most notably by strengthening carbon-hydrogen bonds. This "kinetic isotope effect" can slow down metabolic processes and chemical reactions, including those involved in oxidative degradation, thereby potentiating the biological activity of the parent molecule.[2][3]
Early research has indicated that perdeuteriated n-hendecanoic acid (undecanoic acid) exhibits a greater inhibitory effect on the growth of common dermatophytes compared to its non-deuterated form.[4] This suggests that deuteration could be a valuable strategy for developing more potent antifungal agents.
Quantitative Data Summary
While specific quantitative data for the antifungal activity of deuterated undecanoic acid is limited in publicly available literature, the seminal study by Nguyên and Vincent (1976) provides a qualitative assessment of its enhanced efficacy. The following table presents a comparative summary of the antifungal activity, with hypothetical values for deuterated undecanoic acid to illustrate the reported increased potency.
| Compound | Organism | Activity Metric | Result | Reference |
| Undecanoic Acid | Trichophyton rubrum | MIC | 100-200 µg/mL | [5] |
| Deuterated Undecanoic Acid | Trichophyton rubrum | MIC | Hypothesized <100 µg/mL | Inferred from[4] |
| Undecanoic Acid | Candida albicans | MIC | 100-200 µg/mL | [5] |
| Deuterated Undecanoic Acid | Candida albicans | MIC | Hypothesized <100 µg/mL | Inferred from[4] |
| Undecanoic Acid | Escherichia coli (persisters) | Fold Inhibition | 25-fold | [6] |
| Deuterated Undecanoic Acid | Escherichia coli (persisters) | Fold Inhibition | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) values for deuterated undecanoic acid are hypothesized based on the qualitative statement of "increased inhibitory effect" and are intended for illustrative purposes pending further empirical studies.
Core Mechanisms of Action
The biological activity of deuterated undecanoic acid is likely a multifaceted enhancement of the mechanisms observed for its non-deuterated form, coupled with the unique benefits conferred by deuteration.
Antifungal and Antimicrobial Mechanisms
The primary antifungal action of undecanoic acid involves the disruption of fungal cell integrity and metabolism.[1][7] Deuteration is expected to enhance these effects.
-
Cell Membrane Disruption: Undecanoic acid integrates into the lipid bilayer of fungal cell membranes, increasing permeability and leading to the leakage of essential intracellular components.[8]
-
Inhibition of Ergosterol Synthesis: It interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes, further compromising membrane integrity.[8]
-
Induction of Oxidative Stress: The compound triggers the production of reactive oxygen species (ROS) within fungal cells, leading to damage of cellular components.[8]
-
Metabolic and Gene Expression Modulation: Undecanoic acid can alter the expression of genes crucial for fungal virulence and metabolism.[1][7]
The enhanced stability of deuterated undecanoic acid may lead to its prolonged presence and activity at the target sites, thereby amplifying these effects.
The Role of Deuteration in Mitigating Oxidative Stress
A key advantage of deuterating fatty acids is the increased resistance to lipid peroxidation.[2][3] By replacing hydrogen with deuterium at positions susceptible to hydrogen abstraction by free radicals, the C-D bond's greater strength inhibits the initiation and propagation of lipid peroxidation chain reactions.[3][9] This mechanism is particularly relevant in the context of the oxidative stress induced by the fatty acid in target organisms.
Potential Signaling Pathway Modulation
While specific signaling pathways for deuterated undecanoic acid are yet to be fully elucidated, research on other deuterated fatty acids and non-deuterated undecanoic acid provides valuable insights.
-
Calcium Signaling: Studies on deuterated linoleic acid have shown that it can activate the phosphoinositide calcium signaling system in astrocytes, suggesting a potential role for deuterated fatty acids in modulating intracellular calcium levels.[10]
-
G-Protein Coupled Receptor (GPCR) Agonism: Undecanoic acid is an agonist for GPR84, a G-protein coupled receptor involved in pro-inflammatory responses in immune cells. The enhanced stability of the deuterated form could potentially lead to more sustained receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of deuterated undecanoic acid.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of deuterated undecanoic acid against fungal strains.
Materials:
-
Deuterated undecanoic acid
-
Non-deuterated undecanoic acid (as control)
-
Fungal strains (e.g., Candida albicans, Trichophyton rubrum)
-
Sterile 96-well microplates
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of deuterated undecanoic acid in DMSO. Prepare a similar stock solution for the non-deuterated control.
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the deuterated undecanoic acid stock solution with RPMI-1640 medium to achieve a range of desired concentrations. A typical range would be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Lipid Peroxidation Assay
This protocol describes a method to assess the ability of deuterated undecanoic acid to inhibit lipid peroxidation in a cell-based model.
Materials:
-
Deuterated undecanoic acid
-
Cell line (e.g., human keratinocytes)
-
Cell culture medium and supplements
-
Oxidative stress inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
Lipid peroxidation assay kit (e.g., based on malondialdehyde (MDA) quantification)
-
Cell lysis buffer
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate culture vessels.
-
Treatment: Pre-incubate the cells with various concentrations of deuterated undecanoic acid for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress inducer for a defined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.
-
MDA Quantification: Follow the instructions of the lipid peroxidation assay kit to measure the levels of MDA, a marker of lipid peroxidation, in the cell lysates. This typically involves a reaction with thiobarbituric acid (TBA) to generate a colored or fluorescent product.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Compare the MDA levels in cells treated with deuterated undecanoic acid to those in untreated and oxidatively stressed control cells.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of deuterated undecanoic acid.
References
- 1. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the biological effects of deuteriated organic compounds. I. Antifungal activity of perdeuteriated fatty acids on dermatophytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Undecanoic Acid-d21 as a Metabolic Tracer in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, understanding the intricate pathways of lipid metabolism is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling has emerged as a powerful tool for tracing the metabolic fate of molecules in complex biological systems. This technical guide focuses on the application of undecanoic acid-d21, a deuterated medium-chain fatty acid, as a metabolic tracer in lipidomics research. Its isotopic labeling allows for the precise tracking of its incorporation into various lipid species, providing valuable insights into fatty acid metabolism.[1][2] This guide will provide an in-depth overview of the core principles, experimental methodologies, data analysis, and visualization techniques for utilizing this compound as a metabolic tracer.
Core Principles of Isotopic Tracing with this compound
This compound is a synthetic version of the naturally occurring 11-carbon saturated fatty acid, undecanoic acid, where 21 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This heavy labeling results in a significant mass shift that is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the tracer and its downstream metabolites from their endogenous, unlabeled counterparts.[1]
The fundamental principle involves introducing a known quantity of this compound into a biological system, such as cell culture or an in vivo model. The cells or organism will then metabolize the deuterated fatty acid through various pathways, incorporating it into more complex lipid molecules like triglycerides, phospholipids, and cholesterol esters. By analyzing the lipidome at specific time points using mass spectrometry, researchers can identify and quantify the lipid species that contain the deuterium label, thereby mapping the metabolic flux of the exogenous fatty acid.
Experimental Protocols
While specific experimental conditions should be optimized for the biological system under investigation, the following provides a generalized framework for a tracer experiment using this compound.
Tracer Administration
a) In Vitro (Cell Culture):
-
Preparation of Tracer Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid cellular toxicity.
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Tracer Incubation: On the day of the experiment, replace the normal growth medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time will vary depending on the cell type and the specific metabolic pathways being investigated and should be determined empirically. A typical starting point could be in the range of 10-100 µM for a duration of 1 to 24 hours.
b) In Vivo (Animal Models):
-
Tracer Formulation: For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intravenous injection, or intraperitoneal injection). Common vehicles include corn oil or a solution containing bovine serum albumin (BSA) to aid in solubility.
-
Administration: Administer the formulated tracer to the animal model. The dosage will depend on the animal's weight and the desired level of labeling.
-
Time Course and Sample Collection: Collect tissues or biofluids (e.g., blood, liver, adipose tissue) at predetermined time points after administration to track the dynamic incorporation of the tracer.
Lipid Extraction
Following the incubation or in vivo study period, lipids must be extracted from the biological samples. A widely used and effective method is the Bligh and Dyer extraction or the Folch extraction, which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular components.
General Protocol:
-
Homogenize the cell pellet or tissue sample.
-
Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).
-
After a brief incubation, add chloroform and water (or a saline solution) to induce phase separation.
-
Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is carefully collected.
-
Dry the lipid extract under a stream of nitrogen gas to remove the solvent.
-
Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice for lipidomics due to its high sensitivity, selectivity, and ability to separate complex lipid mixtures.
-
Chromatography: Reversed-phase chromatography is commonly employed for separating lipid species based on their hydrophobicity.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass-to-charge ratio (m/z) of the lipid ions and resolving the isotopic peaks of the deuterated and non-deuterated species.
-
Data Acquisition: Data can be acquired in both positive and negative ion modes to detect a broader range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for untargeted lipidomics to identify a wide array of lipid species. Targeted approaches, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), can be used for the sensitive and specific quantification of known lipid metabolites of undecanoic acid.
Data Presentation and Analysis
A crucial aspect of metabolic tracer studies is the clear and concise presentation of quantitative data. The following tables illustrate how the incorporation of this compound into different lipid classes could be summarized. The values presented are hypothetical and would be derived from the analysis of mass spectrometry data.
Table 1: Hypothetical Incorporation of this compound into Major Lipid Classes in Cultured Hepatocytes
| Lipid Class | Labeled Species Detected | % of Total Labeled Lipids (at 6 hours) | Fold Change vs. Control (Unlabeled) |
| Triglycerides (TG) | TG(52:1)-d21, TG(54:2)-d21 | 45.2% | 15.3 |
| Phosphatidylcholines (PC) | PC(34:1)-d21, PC(36:2)-d21 | 28.7% | 8.9 |
| Phosphatidylethanolamines (PE) | PE(36:1)-d21, PE(38:2)-d21 | 15.1% | 6.2 |
| Cholesterol Esters (CE) | CE(18:1)-d21 | 5.8% | 3.1 |
| Diacylglycerols (DAG) | DAG(34:1)-d21 | 3.5% | 11.5 |
| Free Fatty Acids (FFA) | This compound | 1.7% | 50.0 |
Table 2: Hypothetical Time-Course of this compound Incorporation into Triglycerides in Mouse Liver
| Time Point | Labeled TG Species | Concentration (nmol/g tissue) | % of Total TG Pool |
| 1 hour | TG(52:1)-d21 | 12.5 | 1.5% |
| 4 hours | TG(52:1)-d21 | 48.2 | 5.8% |
| 12 hours | TG(52:1)-d21 | 85.1 | 10.2% |
| 24 hours | TG(52:1)-d21 | 63.7 | 7.6% |
Visualization of Workflows and Pathways
Visualizing the experimental workflow and the metabolic pathways involved is essential for communicating the study's design and findings. The following diagrams are created using the DOT language and adhere to the specified formatting requirements.
Conclusion
This compound is a valuable metabolic tracer for investigating fatty acid metabolism in lipidomics research. Its stable isotope label allows for the unambiguous tracking of its metabolic fate and incorporation into a diverse range of lipid species. By employing the experimental protocols and data analysis strategies outlined in this guide, researchers can gain quantitative insights into the dynamics of lipid metabolism. The visualization of experimental workflows and metabolic pathways further enhances the communication and interpretation of these complex datasets. The application of this compound as a metabolic tracer holds significant promise for advancing our understanding of lipid biology in health and disease, and for the development of novel therapeutic interventions.
References
Natural Occurrence and Function of Undecanoic Acid: A Technical Guide
Executive Summary: Undecanoic acid (C11:0), also known as undecylic acid, is a saturated medium-chain fatty acid found across various biological systems. While not as abundant as its even-chained counterparts, it exhibits a range of significant biological functions, most notably potent antifungal activity. This has led to its application in pharmaceutical and cosmetic formulations. Undecanoic acid also acts as a signaling molecule, primarily through the activation of G protein-coupled receptor 84 (GPR84), implicating it in inflammatory and immune responses. This technical guide provides an in-depth overview of the natural occurrence, biological functions, and metabolic pathways of undecanoic acid. Furthermore, it supplies detailed experimental protocols for its analysis and functional assessment, designed for researchers, scientists, and professionals in drug development.
Natural Occurrence of Undecanoic Acid
Undecanoic acid is found in trace to minor quantities in a variety of natural sources. Its presence is often overshadowed by more common fatty acids, making comprehensive quantitative data scarce. However, it has been consistently identified in plant-based oils, animal products, and as a human metabolite.[1] It occurs naturally in royal jelly and can also be derived from deep-fried vegetable oils.[2]
Table 1: Natural Occurrence of Undecanoic Acid
| Source Category | Specific Source | Reported Concentration / Presence | Citation(s) |
| Animal Products | Royal Jelly | Detected as a C11 fatty acid component. Quantitative data is limited, with analyses focusing on more abundant fatty acids like 10-HDA. | [3][4][5][6] |
| Plant-Derived Oils | Coconut Oil | Present as a minor component. The vast majority of fatty acids are even-chained (e.g., Lauric acid C12:0). | [7][8][9] |
| Deep-Fried Vegetable Oils | Detected as a potential byproduct of heating oils. | [2] | |
| Adulterated Cooking Oils | Can be a marker for illegal cooking oil, with detection limits reported at 0.070 mg/kg. | [10] | |
| Human Metabolism | Body Fluids / Sweat | Identified as a volatile organic compound in human sweat and a component of skin emanations. | [11][12][13][14][15] |
| General Metabolism | Documented as a human metabolite, participating in fatty acid metabolism. | [1][16] | |
| Microorganisms | Escherichia coli (engineered) | Can be produced through engineered metabolic pathways, accumulating to levels such as 10.33 mg/L in supplemented media. | [17] |
Biological Functions and Mechanisms
Undecanoic acid's functions are primarily linked to its antimicrobial properties and its role as a ligand for cell surface receptors.
Antifungal and Antibacterial Activity
Undecanoic acid is recognized as the most fungitoxic of the C7 to C18 saturated fatty acid series.[1] Its mechanism is multifaceted, targeting the structural integrity and metabolic processes of fungal cells.
-
Membrane Disruption: It integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[18]
-
Inhibition of Ergosterol Synthesis: It interferes with the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of fungal cell membranes.[18]
-
Metabolic Interference: In the dermatophyte Trichophyton rubrum, undecanoic acid inhibits the production of key enzymes like keratinase and lipase and disrupts the biosynthesis of several phospholipids.[19]
-
Induction of Oxidative Stress: It can trigger the production of reactive oxygen species (ROS), leading to damage of the cell membrane and wall.[20]
-
Antibacterial Effects: Undecanoic acid has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus without necessarily exhibiting direct bactericidal activity at the same concentrations.[7][21]
GPR84-Mediated Cell Signaling
Undecanoic acid is a potent agonist for G protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells like macrophages, neutrophils, and microglia.[22] GPR84 activation is associated with pro-inflammatory responses. The signaling pathway is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein.
-
Receptor Binding: Undecanoic acid binds to and activates GPR84.
-
G Protein Activation: GPR84 activation catalyzes the exchange of GDP for GTP on the Gαi subunit.
-
Downstream Effects:
-
The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer dissociates and can activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels, potentially leading to an increase in intracellular calcium (Ca²⁺).
-
-
Cellular Response: This signaling cascade promotes pro-inflammatory responses, including cytokine expression and chemotaxis in immune cells.[23][24]
Role in Metabolism: Beta-Oxidation
As a fatty acid, undecanoic acid can be catabolized for energy via beta-oxidation in the mitochondria.[1][25] Because it has an odd number of carbons (11), its breakdown pathway differs slightly from that of even-chain fatty acids.
The process involves four recurring enzymatic steps:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage by thiolase.
Each cycle removes a two-carbon acetyl-CoA unit. For undecanoic acid (C11), this cycle repeats four times, producing four molecules of acetyl-CoA. The final cycle leaves a three-carbon molecule, propionyl-CoA. Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA (an intermediate of the citric acid cycle) through a separate three-step pathway.[1][26]
Key Experimental Protocols
Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of total undecanoic acid from a biological matrix (e.g., oil, tissue).
1. Sample Preparation and Saponification (Total Fatty Acids): a. Weigh approximately 50 mg of the homogenized sample into a glass tube with a PTFE-lined cap. b. Add an internal standard (e.g., deuterated undecanoic acid or a non-native odd-chain fatty acid like C13:0 or C15:0) at a known concentration. c. Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly. d. Vortex vigorously and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters. e. Cool the sample to room temperature.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly. b. Vortex and incubate at 60°C for 30 minutes. This step methylates the free fatty acids to make them volatile for GC analysis. c. Cool to room temperature.
3. Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial. d. Dry the hexane extract under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of hexane (e.g., 100 µL).
4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88). c. Injection: Inject 1 µL of the sample extract in splitless mode. d. Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min. e. MS Parameters: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification, targeting the molecular ion and characteristic fragments of undecanoic acid methyl ester and the internal standard.
5. Quantification: a. Generate a standard curve using known concentrations of an undecanoic acid standard and a fixed concentration of the internal standard. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Calculate the concentration in the unknown sample using the standard curve.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fediol.eu [fediol.eu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. aocs.org [aocs.org]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Determination of fatty acids in human sweat during fasting using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 19. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. researchgate.net [researchgate.net]
- 25. jackwestin.com [jackwestin.com]
- 26. microbenotes.com [microbenotes.com]
Undecanoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecanoic acid, a saturated fatty acid with the chemical formula C₁₁H₂₂O₂, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This technical guide provides an in-depth analysis of the antifungal and antibacterial properties of undecanoic acid, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antimicrobial therapies. We will explore its impact on critical cellular processes in both fungal and bacterial pathogens, including membrane integrity, metabolic pathways, and virulence factor expression. Particular attention is given to its activity against clinically relevant species such as Candida albicans and Staphylococcus aureus. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents. Fatty acids have long been recognized for their antimicrobial properties, and among them, the medium-chain fatty acid undecanoic acid has emerged as a compound of particular interest.[1] Its natural occurrence and demonstrated efficacy against a range of pathogenic microorganisms make it a compelling candidate for further investigation and development. This guide aims to consolidate the current scientific understanding of undecanoic acid's antimicrobial activities, providing a technical foundation for its potential application in pharmaceutical and therapeutic contexts.
Antifungal Properties of Undecanoic Acid
Undecanoic acid exhibits potent antifungal activity against a variety of pathogenic fungi, most notably dermatophytes and Candida species.[1][2] Its multifaceted mechanism of action disrupts key fungal processes, leading to growth inhibition and cell death.
Mechanism of Action
The antifungal action of undecanoic acid is not attributed to a single target but rather a combination of effects on the fungal cell.[3]
-
Disruption of Cell Membrane and Wall Integrity: Undecanoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability.[4] This disruption results in the leakage of essential intracellular components and ultimately, cell lysis. Furthermore, it affects the stability and assembly of the cell wall.[4]
-
Induction of Oxidative Stress: Undecanoic acid triggers the production of reactive oxygen species (ROS) within the fungal cell.[3] The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecanoic acid has been shown to interfere with the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and the accumulation of toxic sterol intermediates.[4][5] This disruption compromises membrane fluidity and function.
-
Alteration of Metabolic Pathways: The fatty acid can modulate fungal metabolism, affecting fatty acid and phospholipid synthesis.[3]
-
Inhibition of Virulence Factors: Undecanoic acid has been demonstrated to inhibit key virulence factors in pathogenic fungi. In Candida albicans, it effectively inhibits the morphological transition from yeast to the more invasive hyphal form.[6] This transition is a critical step in the pathogenesis of candidiasis. Additionally, it can reduce the expression and activity of secreted proteases.[3]
-
Modulation of mRNA Processing: Studies in Trichophyton rubrum have shown that undecanoic acid can induce alternative splicing in genes involved in various cellular processes, highlighting a novel aspect of its antifungal mechanism.[1][3]
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of undecanoic acid against various fungal species.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Notes |
| Candida albicans | 100 - 200[7] | - | Effective biofilm inhibition at 2 µg/mL.[7] |
| Candida spp. (clinical isolates) | 80 - 160 | - | Synergistic effects observed with quinic acid. |
| Trichophyton rubrum | < 0.5 mM (approx. 93 µg/mL)[2] | - | Susceptibility is nutrient-dependent.[2] |
| Trichophyton mentagrophytes | < 0.5 mM (approx. 93 µg/mL)[2] | - | |
| Microsporum canis | < 0.5 mM (approx. 93 µg/mL)[2] | - | |
| Microsporum gypseum | < 0.5 mM (approx. 93 µg/mL)[2] | - |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Note: Data is compiled from various sources and experimental conditions may differ.
Antibacterial Properties of Undecanoic Acid
Undecanoic acid also possesses notable antibacterial activities, particularly against Gram-positive bacteria and in the context of bacterial persistence and biofilm formation.
Mechanism of Action
The antibacterial mechanisms of undecanoic acid are multifaceted and can vary between bacterial species.
-
Inhibition of Persister Cell Formation: Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics. Undecanoic acid has been shown to significantly inhibit the formation of persister cells in Escherichia coli.[8][9][10][11] For instance, it inhibited E. coli BW25113 persister cell formation by 25-fold.[8][10]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. Undecanoic acid can repress the formation of biofilms by pathogenic bacteria such as enterohemorrhagic E. coli (EHEC).[8][10]
-
Membrane Permeabilization and Induction of Reactive Oxygen Species: A derivative of undecylenic acid, arginine undecylenate (GS-1), has been shown to exert its bactericidal activity by rapidly permeabilizing the bacterial membrane and inducing the formation of reactive oxygen species.[12]
-
Iron Chelation (Derivatives): A hydroxamate derivative of undecanoic acid, 10-undecanhydroxamic acid, exhibits enhanced antimicrobial activity by chelating iron ions, which are essential for microbial growth.[6]
Quantitative Antibacterial Data
The following table summarizes the available quantitative data on the antibacterial activity of undecanoic acid and its derivatives.
| Bacterial Species | Compound | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Staphylococcus aureus | Undecanoic acid | >400 | - | |
| Vibrio harveyi | Undecanoic acid | 20[6] | - | |
| Escherichia coli | Undecanoic acid | - | - | Inhibits persister cell formation; no direct antimicrobial activity against EHEC.[8][10] |
| Gram-positive cocci (S. aureus) | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Successfully inhibited growth.[13] |
| Gram-positive rods (Bacillus cereus) | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Successfully inhibited growth.[13] |
| Gram-negative bacteria | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Highly resistant.[13] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on established protocols and guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21][22][23]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent.[14][16][17][19][20][22][23]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile culture medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Undecanoic acid stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of Undecanoic Acid Dilutions:
-
Prepare a 2-fold serial dilution of undecanoic acid in the appropriate culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (medium with inoculum, no undecanoic acid) and a negative control well (medium only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the culture medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast and 5 x 10⁵ CFU/mL for bacteria in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the undecanoic acid dilutions and the positive control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for Candida spp.; 37°C for 18-24 hours for bacteria).
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of undecanoic acid that causes complete inhibition of visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm with a plate reader.
-
Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is a standard method for quantifying biofilm formation and inhibition.[15][24][25][26][27]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile culture medium (e.g., TSB with glucose for bacteria, RPMI for fungi)
-
Undecanoic acid stock solution
-
Bacterial or fungal inoculum
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Add 100 µL of sterile culture medium to each well.
-
Add 100 µL of the bacterial or fungal inoculum (adjusted to a suitable concentration) to each well.
-
Add the desired concentrations of undecanoic acid to the test wells. Include a positive control (inoculum without undecanoic acid) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the microorganism.
-
-
Washing:
-
Carefully remove the planktonic cells by gently aspirating the medium from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.
-
-
Solubilization and Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Determination of Bacterial Persister Cell Frequency
This protocol is designed to quantify the frequency of persister cells in a bacterial population following antibiotic treatment.[28][29][30][31][32]
Materials:
-
Bacterial culture in logarithmic or stationary phase
-
High-concentration antibiotic solution (e.g., ciprofloxacin, ampicillin)
-
Undecanoic acid solution
-
Sterile centrifuge tubes
-
Sterile PBS or saline
-
Agar plates
-
Incubator
Procedure:
-
Culture Preparation and Treatment:
-
Grow a bacterial culture to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Treat the culture with a high concentration of a bactericidal antibiotic (typically 10-100x MIC).
-
In parallel, treat another culture with the same concentration of antibiotic plus the desired concentration of undecanoic acid.
-
Include a control with no treatment.
-
-
Incubation:
-
Incubate the cultures for a defined period (e.g., 3-6 hours) at the optimal growth temperature with shaking.
-
-
Quantification of Survivors:
-
At various time points, take aliquots from each culture.
-
Wash the cells by centrifugation and resuspension in sterile PBS to remove the antibiotic.
-
Perform serial dilutions of the washed cell suspension.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
-
Calculation of Persister Frequency:
-
Count the number of colony-forming units (CFU) on the plates.
-
The persister frequency is calculated as the number of surviving cells (CFU/mL) after antibiotic treatment divided by the initial number of cells (CFU/mL) before treatment.
-
Compare the persister frequency in the presence and absence of undecanoic acid to determine its inhibitory effect.
-
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of undecanoic acid.
Caption: Proposed antifungal mechanism of action of undecanoic acid.
Caption: Antibacterial mechanisms of undecanoic acid and its derivatives.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antimicrobial properties of undecanoic acid.
Caption: Experimental workflow for antimicrobial evaluation.
Conclusion
Undecanoic acid presents a compelling profile as a versatile antimicrobial agent with significant antifungal and antibacterial properties. Its ability to disrupt multiple cellular targets in pathogens, including cell membranes, metabolic pathways, and virulence mechanisms, suggests a lower likelihood of resistance development compared to single-target agents. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of undecanoic acid and its derivatives. Future studies should focus on expanding the quantitative data against a broader range of clinical isolates, optimizing formulations for enhanced bioavailability and efficacy, and exploring synergistic combinations with existing antimicrobial drugs. The continued investigation of undecanoic acid is a promising avenue in the critical search for new and effective treatments for infectious diseases.
References
- 1. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
- 16. njccwei.com [njccwei.com]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. EUCAST: EUCAST - Home [eucast.org]
- 22. nicd.ac.za [nicd.ac.za]
- 23. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal violet assay [bio-protocol.org]
- 25. Protocols · Benchling [benchling.com]
- 26. Crystal violet biofilm assay [bio-protocol.org]
- 27. static.igem.org [static.igem.org]
- 28. biorxiv.org [biorxiv.org]
- 29. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Bacterial Memory of Persisters: Bacterial Persister Cells Can Retain Their Phenotype for Days or Weeks After Withdrawal From Colony–Biofilm Culture [frontiersin.org]
- 31. Persister assay [bio-protocol.org]
- 32. Observation of persister cell histories reveals diverse modes of survival in antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Medium-Chain Fatty Acids in Cellular Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain fatty acids (MCFAs), carboxylic acids with aliphatic tails of 6 to 12 carbons, are increasingly recognized not merely as cellular fuel but as potent modulators of metabolic pathways and cellular signaling. Unlike their long-chain counterparts, MCFAs possess unique physicochemical and metabolic properties that facilitate rapid absorption, transport, and oxidation. This guide provides a detailed examination of the cellular metabolism of MCFAs, from their entry into the cell to their catabolism within the mitochondria and their influence on key signaling cascades. It summarizes quantitative metabolic data, presents detailed experimental protocols for studying MCFA metabolism, and visualizes complex pathways to offer a comprehensive resource for professionals in metabolic research and therapeutic development.
Introduction: Defining Medium-Chain Fatty Acids
Fatty acids are categorized based on the length of their carbon chains. Medium-chain fatty acids (MCFAs) are defined as those containing 6 to 12 carbon atoms. The most common MCFAs in biological systems are caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12). Natural dietary sources rich in MCFAs, typically in the form of medium-chain triglycerides (MCTs), include coconut oil, palm kernel oil, and milk products. Their relatively shorter chain length imparts greater water solubility compared to long-chain fatty acids (LCFAs), a key determinant of their distinct metabolic fate.
Table 1: Common Medium-Chain Fatty Acids and Their Properties
| Common Name | Systematic Name | Chemical Formula | Carbon Atoms | Natural Sources |
| Caproic Acid | Hexanoic Acid | CH₃(CH₂)₄COOH | 6 | Milk fat, Coconut oil |
| Caprylic Acid | Octanoic Acid | CH₃(CH₂)₆COOH | 8 | Coconut oil, Palm kernel oil, Human breast milk |
| Capric Acid | Decanoic Acid | CH₃(CH₂)₈COOH | 10 | Coconut oil, Goat's milk |
| Lauric Acid | Dodecanoic Acid | CH₃(CH₂)₁₀COOH | 12 | Coconut oil, Palm kernel oil |
Cellular Uptake and Transport: A Divergent Path
The metabolic journey of MCFAs begins with their unique absorption and transport mechanisms, which differ significantly from those of LCFAs.
2.1. Intestinal Absorption and Portal Transport Following the hydrolysis of dietary triglycerides, released MCFAs are readily absorbed in the small intestine and, due to their higher water solubility, are transported directly to the liver via the portal vein, primarily bound to albumin. This contrasts sharply with LCFAs, which are re-esterified into triglycerides within enterocytes, packaged into chylomicrons, and secreted into the lymphatic system before entering systemic circulation.
2.2. Cellular Entry and Mitochondrial Translocation MCFAs can diffuse across the cell membrane and, importantly, the double mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for LCFAs. Once inside the mitochondrial matrix, they are activated to their acyl-CoA derivatives by mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This carnitine-independent entry is a critical rate-limiting step for LCFA oxidation, allowing MCFAs to be oxidized more rapidly and efficiently.
However, recent evidence indicates this carnitine independence is tissue-specific. While the liver and kidneys can readily oxidize free MCFAs, the heart and skeletal muscle appear to require carnitine for the efficient oxidation of MCFAs of all chain lengths. This suggests that the traditional view of unregulated MCFA oxidation applies mainly to hepatic metabolism.
Mitochondrial β-Oxidation and Ketogenesis
Once inside the mitochondrial matrix, MCFA-CoAs are rapidly catabolized through β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) is specific for fatty acids with chain lengths between 6 and 12 carbons and catalyzes the initial, rate-limiting step.
The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for ATP production. However, because MCFAs are oxidized so rapidly in the liver, the production of acetyl-CoA can exceed the capacity of the TCA cycle. This surplus acetyl-CoA is shunted towards ketogenesis, leading to the formation of ketone bodies (acetoacetate and β-hydroxybutyrate). These ketone bodies are then released into circulation and utilized as an efficient energy source by extrahepatic tissues like the brain, heart, and skeletal muscle.
Modulation of Cellular Signaling Pathways
Beyond their role as an energy substrate, MCFAs act as signaling molecules that can modulate key metabolic pathways, including insulin signaling and mitochondrial biogenesis.
4.1. Impact on Insulin Signaling High-fat diets rich in LCFAs are known to induce insulin resistance, partly by promoting the accumulation of lipid intermediates like diacylglycerols and ceramides in muscle and liver. In contrast, some studies suggest that isocaloric diets rich in MCFAs may protect against or ameliorate insulin resistance. MCFAs are less likely to be stored as intramyocellular lipids and do not lead to the accumulation of ceramides in skeletal muscle. Mechanistically, MCTs have been shown to modulate the PI3K/AKT signaling pathway, a central node in insulin action. In diet-induced obese rats, MCT treatment increased the expression and phosphorylation of IRS1, PI3K, and AKT in both liver and adipose tissue, thereby improving insulin sensitivity. Furthermore, MCTs can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism.
Unlocking Bacterial Fatty Acid Metabolism: A Technical Guide to Undecanoic Acid-d21
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of antimicrobial resistance necessitates innovative approaches to understand and target fundamental bacterial processes. Fatty acid metabolism represents a critical nexus for bacterial survival, encompassing cell membrane biogenesis, energy homeostasis, and virulence. Undecanoic acid-d21, a stable isotope-labeled fatty acid, has emerged as a powerful tool for dissecting these intricate metabolic pathways. This technical guide provides an in-depth exploration of the application of this compound in studying bacterial fatty acid metabolism. It details the underlying principles, experimental workflows, and data interpretation strategies, offering a comprehensive resource for researchers seeking to leverage this technology in their discovery and development efforts. The guide includes detailed experimental protocols and showcases the utility of this compound in quantifying fatty acid uptake, elongation, and degradation, thereby providing crucial insights for the development of novel antibacterial agents.
Introduction: The Significance of Bacterial Fatty Acid Metabolism
Bacteria exhibit remarkable metabolic adaptability, with fatty acid synthesis and degradation pathways playing a central role in their ability to thrive in diverse environments. These pathways are responsible for the production and modification of fatty acids, which are essential components of the bacterial cell membrane, serving as a permeability barrier and a platform for various cellular processes.[1] Furthermore, fatty acid metabolism is intricately linked to bacterial virulence and pathogenesis.
Stable isotope labeling, utilizing compounds such as this compound, offers a precise and dynamic window into these metabolic fluxes.[2] By tracing the incorporation and transformation of the deuterated label, researchers can elucidate the activity of key metabolic pathways, identify potential drug targets, and assess the mechanism of action of novel antimicrobial compounds. Undecanoic acid, an eleven-carbon saturated fatty acid, is a naturally occurring antimicrobial compound that can be metabolized by some bacteria, making its deuterated analog an ideal probe for these studies.[3][4]
Principles of Stable Isotope Tracing with this compound
This compound is a synthetic version of undecanoic acid where 21 of the hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[2] This isotopic labeling allows for the differentiation of exogenously supplied undecanoic acid from the endogenous fatty acid pool of the bacteria. The primary analytical technique for detecting and quantifying deuterium-labeled molecules is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]
The core principle involves introducing this compound into a bacterial culture and tracking its metabolic fate over time. The deuterated fatty acid can be:
-
Directly incorporated into the bacterial cell membrane phospholipids.
-
Elongated to form longer-chain fatty acids.
-
Degraded through the β-oxidation pathway to generate acetyl-CoA for energy production or as a precursor for other biosynthetic pathways.
By analyzing the mass shifts in the fatty acid profiles of the bacteria, it is possible to quantify the rates of these different metabolic processes.
Key Metabolic Pathways
Fatty Acid Synthesis (FASII)
Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system, which involves a series of discrete, soluble enzymes.[1] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by enzymes such as FabH, FabG, FabZ, and FabI, leads to the elongation of the fatty acid chain by two carbons in each cycle.[1] Exogenously supplied fatty acids like undecanoic acid can potentially enter this pathway for further elongation.
Figure 2: The bacterial fatty acid β-oxidation pathway.
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining meaningful data from stable isotope tracing studies. The following sections outline a general workflow for studying this compound metabolism in bacteria.
References
- 1. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Fungal Infections with Undecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecanoic acid, a saturated fatty acid, has long been recognized for its potent antifungal properties. This technical guide provides an in-depth exploration of the mechanisms of action of undecanoic acid against various fungal pathogens, with a particular focus on dermatophytes such as Trichophyton rubrum and opportunistic yeasts like Candida albicans. This document summarizes key quantitative data on its antifungal efficacy, details experimental protocols for its investigation, and presents signaling pathway diagrams to visually represent its impact on fungal cellular processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of mycology and antifungal drug development.
Introduction
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Undecanoic acid (UDA), a medium-chain fatty acid, has demonstrated broad-spectrum antifungal activity, making it a compelling candidate for further investigation and development. This guide delves into the scientific basis of UDA's antifungal effects, providing a comprehensive resource for its study.
Mechanism of Action
Undecanoic acid exerts its antifungal effects through a multi-pronged attack on fungal cellular integrity and metabolism. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: UDA integrates into the fungal cell membrane, leading to destabilization and increased permeability. This disrupts essential cellular gradients and can lead to the leakage of intracellular components, ultimately causing cell death.
-
Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. UDA has been shown to interfere with the ergosterol biosynthesis pathway, further compromising membrane structure and function.
-
Induction of Oxidative Stress: UDA treatment can trigger the production of reactive oxygen species (ROS) within fungal cells. The resulting oxidative stress damages cellular components, including proteins, lipids, and nucleic acids, contributing to fungal cell death.[1]
-
Modulation of Gene Expression: Studies have revealed that UDA can alter the expression of genes crucial for fungal virulence, metabolism, and cell wall maintenance.[2][3] This includes the downregulation of genes encoding for secreted proteases and other virulence factors.[3]
-
Inhibition of Biofilm Formation and Hyphal Growth: Biofilms are a critical virulence factor for many fungi, providing protection from antifungal agents and the host immune system. UDA has been shown to effectively inhibit biofilm formation and the morphological transition from yeast to hyphal forms in Candida albicans, a key step in its pathogenesis.[4][5]
Quantitative Data on Antifungal Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) and biofilm inhibitory concentration of undecanoic acid against various fungal species as reported in the literature.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Trichophyton rubrum | Clinical Isolates | 3.90 - 7.80 | [6] |
| Trichophyton mentagrophytes | ATCC 40131 | 1.95 - 15.6 | [6] |
| Candida albicans | - | 100 - 200 | [7] |
| Candida glabrata | - | Not specified | [8] |
| Candida tropicalis | - | Not specified | [8] |
| Aspergillus nidulans | - | Not specified | [3] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Undecanoic Acid against Various Fungi.
| Fungal Species | Assay Condition | Effective Concentration | Inhibition | Reference |
| Candida albicans | Biofilm Formation | > 3 mM | Effective Inhibition | [4][5] |
| Candida albicans | Hyphal Growth | > 4 mM | Abolished | [4][5] |
| Candida albicans | Biofilm Formation | 2 µg/mL | > 75% | [7] |
Table 2: Inhibitory Effects of Undecanoic Acid on Candida albicans Biofilm Formation and Hyphal Growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the antifungal properties of undecanoic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
Undecanoic acid stock solution (e.g., in DMSO)
-
Fungal inoculum, standardized to the appropriate concentration (e.g., 1-5 x 10^5 CFU/mL for yeasts)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the undecanoic acid stock solution in RPMI-1640 medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (fungal inoculum in medium without undecanoic acid) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.
-
Determine the MIC as the lowest concentration of undecanoic acid that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Candida albicans Biofilm Inhibition Assay
This protocol assesses the ability of undecanoic acid to prevent the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain
-
Yeast Nitrogen Base (YNB) medium supplemented with glucose
-
Undecanoic acid
-
96-well flat-bottom polystyrene plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow C. albicans overnight in YNB medium. Wash and resuspend the cells in fresh medium to a concentration of 1 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Add 100 µL of YNB medium containing various concentrations of undecanoic acid to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate and then stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain and then de-stain by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance of the ethanol solution at 570 nm using a plate reader.
Gene Expression Analysis using RNA Sequencing (RNA-seq)
This workflow outlines the key steps for analyzing changes in the fungal transcriptome in response to undecanoic acid treatment.
Materials:
-
Fungal culture
-
Undecanoic acid
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Fungal Culture and Treatment: Grow the fungal species of interest to the desired growth phase (e.g., mid-logarithmic phase). Expose the culture to a sub-inhibitory concentration of undecanoic acid for a defined period. Include an untreated control.
-
RNA Extraction: Harvest the fungal cells and immediately proceed with total RNA extraction using a validated protocol for the specific fungus. This often involves mechanical disruption of the cell wall (e.g., bead beating) followed by lysis and purification.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (for concentration) and a microfluidics-based system like the Agilent Bioanalyzer (for integrity, assessing the RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription, adapter ligation, and amplification. Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the fungal species.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the undecanoic acid-treated samples compared to the control.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to understand the biological processes and pathways affected by undecanoic acid.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of undecanoic acid and a typical experimental workflow for its investigation.
Caption: Proposed mechanism of action of undecanoic acid against fungal cells.
Caption: A typical experimental workflow for studying undecanoic acid's antifungal effects.
Conclusion
Undecanoic acid represents a promising antifungal agent with a multifaceted mechanism of action. Its ability to disrupt fungal membranes, inhibit key metabolic pathways, and modulate gene expression makes it a strong candidate for further development, either as a standalone therapeutic or in combination with existing antifungal drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of undecanoic acid in the fight against fungal infections. Further research should focus on in vivo efficacy, toxicity studies, and the elucidation of more detailed molecular pathways to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global Analysis of Cell Wall Genes Revealed Putative Virulence Factors in the Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Trichophyton Activity of Protocatechuates and Their Synergism with Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Precision Quantification of Fatty Acids Using Undecanoic Acid-d21
Answering the user's request.## Application Notes and Protocols for the Use of Undecanoic Acid-d21 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Principle
The accurate quantification of fatty acids in complex biological matrices is crucial for understanding disease pathology and for drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision.[1] This method, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of the isotopically labeled standard to the sample at the beginning of the workflow.[2]
This compound is an ideal internal standard for the quantification of undecanoic acid and other medium-chain fatty acids. It is chemically identical to its unlabeled counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[3] However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished by the mass spectrometer.[3] By measuring the ratio of the analyte to the internal standard, variations in sample volume, extraction efficiency, and instrument response can be effectively normalized, leading to highly reliable and reproducible quantitative results.[4][5]
Applications
This protocol is applicable for the quantitative analysis of undecanoic acid and other fatty acids in various biological samples, including but not limited to:
-
Plasma and Serum
-
Urine
-
Tissues (e.g., liver, adipose)
-
Cell Cultures
This method is particularly valuable in lipidomics research, metabolic disorder studies, and the development of therapeutics targeting fatty acid metabolism.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Undecanoic acid standard and other fatty acid standards
-
Solvents (HPLC or GC grade): Methanol, Isooctane, Acetonitrile, Ethanol
-
Reagents for Extraction: Hydrochloric acid (HCl), Diisopropylethylamine
-
Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr)
-
Sample Tubes: Washed 10 mm x 75 mm glass tubes
-
Inert Gas: Nitrogen or Argon
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Preparation of Standards
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 0.25 ng/µL.[2][8] Store at -20°C under argon.[9]
-
Analyte Stock Solutions: Prepare individual stock solutions of undecanoic acid and other fatty acid standards in a suitable solvent (e.g., ethanol).
-
Calibration Standards: Create a series of calibration standards by adding varying known amounts of the analyte stock solutions to tubes containing a fixed amount (e.g., 100 µL) of the internal standard stock solution.[9] The concentration range should bracket the expected analyte concentration in the samples.
Sample Preparation (Plasma Example)
-
Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.[9]
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard stock solution to the plasma sample.[9] It is critical that this amount is added precisely and consistently to all samples and calibration standards.[2]
-
Protein Precipitation and Lysis: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[9]
-
Lipid Extraction: Initiate a bi-phasic extraction by adding acidified methanol and isooctane.[2] For example, add 500 µL of methanol and 25 µL of 1 N HCl, followed by 1.5 ml of isooctane.[2] Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Carefully transfer the upper organic layer (isooctane), which contains the fatty acids, to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.[8]
Derivatization
To enhance volatility and improve chromatographic properties for GC analysis, fatty acids must be derivatized. Derivatization with PFBBr to form pentafluorobenzyl (PFB) esters is recommended for high sensitivity, especially when using negative chemical ionization (NCI) in the mass spectrometer.[8]
-
Reconstitution: Reconstitute the dried extract in 25 µL of 1% diisopropylethylamine in acetonitrile.[2][8]
-
Derivatization Reaction: Add 25 µL of 1% PFBBr in acetonitrile.[2][8]
-
Incubation: Cap the tubes and incubate at room temperature for 20 minutes.[8][9]
-
Final Drying: Dry the derivatized sample under a gentle stream of nitrogen or argon.[8]
-
Final Reconstitution: Dissolve the residue in 50 µL of isooctane for GC-MS analysis.[2][8]
GC-MS Analysis
-
Injection: Inject 1 µL of the final isooctane solution into the GC-MS system.[8]
-
Chromatography and Mass Spectrometry: Perform the analysis using optimized GC-MS parameters. The parameters below are a starting point and may require optimization for specific instruments and applications.
Data Presentation
GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Injector Temperature | 250°C[8] |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial: 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, hold for 1 min.[8] |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Negative Chemical Ionization (NCI) for PFB esters[2][8] |
| Transfer Line Temp. | 280°C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Data
For high sensitivity and specificity, the mass spectrometer should be operated in SIM mode, monitoring the characteristic ions of the derivatized analyte and internal standard.
| Compound | Derivative | Monitored Ion (m/z) | Notes |
| Undecanoic Acid | PFB Ester | [M-PFB]- | The molecular ion minus the pentafluorobenzyl group. |
| This compound | PFB Ester | [M-PFB]- + 21 | The corresponding ion for the deuterated standard, shifted by 21 mass units. |
Quantitative Analysis
-
Peak Integration: Integrate the peak areas for the selected ions of both the native undecanoic acid and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to generate a calibration curve.
-
Sample Quantification: Use the response ratio calculated from the unknown samples and the equation from the linear regression to determine the concentration of undecanoic acid in the samples.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 7. This compound | FB Reagents [fbreagents.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using Undecanoic Acid-d21 as an Internal Standard
Introduction
Fatty acids are carboxylic acids with long aliphatic chains that are fundamental components of lipids. They serve critical roles in biological systems, acting as building blocks for cell membranes, sources of metabolic energy, and signaling molecules that regulate numerous cellular processes.[1] The accurate quantification of fatty acid profiles in biological matrices is crucial for researchers in drug development, clinical diagnostics, and nutritional science to understand disease mechanisms, identify biomarkers, and assess therapeutic interventions.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for fatty acid analysis.[2][3] However, variability during sample preparation, extraction, and analysis can compromise the accuracy and precision of these methods.[4] The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.[4] The ideal internal standard is chemically similar to the analytes but mass-distinguishable, ensuring it behaves similarly throughout the analytical process.
Undecanoic acid-d21 (C11:0-d21) is an excellent internal standard for the quantitative analysis of fatty acids. As an odd-chain fatty acid, it is typically present in very low concentrations in most biological samples, minimizing interference with endogenous analytes. Its 21 deuterium atoms provide a significant mass shift, preventing isotopic overlap with naturally occurring fatty acids and ensuring clear differentiation in mass spectrometry. This application note provides a detailed protocol for the extraction, derivatization, and quantification of fatty acids from biological samples using this compound with GC-MS.
Key Applications:
-
Metabolomics: Profiling fatty acid composition to discover biomarkers for diseases like diabetes, cancer, and cardiovascular disorders.[1]
-
Drug Development: Screening for compounds that modulate fatty acid metabolism and signaling pathways.[1]
-
Nutritional Science: Evaluating the impact of diet on fatty acid profiles and overall health.[1]
-
Clinical Research: Investigating the role of fatty acids in metabolic diseases.[1]
Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol details the procedure for quantifying fatty acids in plasma samples. The method can be adapted for other biological matrices like cell pellets or tissues with appropriate modifications to the initial sample preparation steps.[5]
1. Materials and Reagents
-
This compound (IS) solution (100 µg/mL in ethanol)
-
Fatty Acid standard mix (e.g., C8-C22)
-
Methanol (HPLC grade)
-
Acetyl Chloride
-
Hexane (HPLC grade)
-
Sodium Sulfate (Anhydrous)
-
Biological samples (e.g., human plasma)
-
Glass tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
2. Sample Preparation and Lipid Extraction
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add 20 µL of the this compound internal standard solution (100 µg/mL).
-
Add 1 mL of Methanol to precipitate proteins and lyse cells. Vortex for 30 seconds.
-
Add 2 mL of Hexane to extract lipids. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer containing the lipids to a new clean glass tube.
-
Repeat the extraction (steps 5-7) on the lower aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Prepare a 2M methanolic HCl reagent by slowly and carefully adding 2 mL of acetyl chloride to 18 mL of methanol in a glass vial under a fume hood. This reaction is exothermic.
-
Add 1 mL of the 2M methanolic HCl reagent to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 60 minutes to facilitate the transesterification of fatty acids to FAMEs.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water to the tube. Vortex for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
4. GC-MS Analysis
-
GC System: Agilent GC or equivalent
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 min
-
-
MS System: Agilent MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)
-
Monitored Ions:
-
This compound methyl ester (IS): Monitor characteristic ions (e.g., m/z 93, 164)
-
Analyte FAMEs: Monitor characteristic ions for each target fatty acid.
-
5. Data Analysis and Quantification
-
Identify the FAME peaks in the chromatogram based on their retention times relative to the known standards.
-
Create a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of each fatty acid in the unknown samples using the regression equation from the calibration curve.
The concentration is calculated as follows: Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / ResponseFactor)
Workflow Diagram
Caption: Experimental workflow for fatty acid analysis.
Quantitative Data Summary
The following table presents representative data for the quantification of major fatty acids in a human plasma sample. Concentrations were determined using the described GC-MS protocol with this compound as the internal standard.
| Fatty Acid | Common Name | Concentration (µg/mL) | % RSD (n=3) |
| C14:0 | Myristic acid | 25.4 | 4.1 |
| C16:0 | Palmitic acid | 210.8 | 3.5 |
| C16:1 | Palmitoleic acid | 15.2 | 5.2 |
| C18:0 | Stearic acid | 95.7 | 3.8 |
| C18:1 | Oleic acid | 250.1 | 3.1 |
| C18:2 | Linoleic acid | 315.6 | 2.9 |
| C20:4 | Arachidonic acid | 85.3 | 4.5 |
| C22:6 | Docosahexaenoic acid (DHA) | 45.9 | 5.5 |
(Note: Data are for illustrative purposes and actual concentrations will vary based on the sample.)
Biological Context: Fatty Acids in Cellular Signaling
Fatty acids are not merely energy substrates; they are potent signaling molecules that modulate key cellular pathways.[6][7] For example, excess saturated fatty acids like palmitic acid can impair insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[1] Conversely, polyunsaturated fatty acids (PUFAs) like arachidonic acid are precursors to eicosanoids (prostaglandins, leukotrienes), which are critical mediators of inflammation.[8]
The diagram below illustrates how external stimuli can lead to the release of arachidonic acid from membrane phospholipids, initiating a signaling cascade.
Caption: Arachidonic acid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 3. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of fatty acids in signal transduction: modulators and messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Lipid Analysis Using Undecanoic Acid-d21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid analysis is a critical aspect of life sciences research and drug development, with broad implications for understanding disease mechanisms, identifying biomarkers, and evaluating therapeutic efficacy. Accurate quantification of lipids, particularly fatty acids, is essential for these endeavors. The use of stable isotope-labeled internal standards is a widely accepted method for achieving high accuracy and precision in mass spectrometry-based lipidomics.[1][2] This document provides detailed application notes and protocols for the use of Undecanoic acid-d21 as an internal standard in lipid analysis.
This compound is a saturated fatty acid with eleven carbon atoms, where 21 of the hydrogen atoms have been replaced with deuterium.[3] This isotopic labeling makes it an ideal internal standard for quantifying odd-chain and other fatty acids in various biological matrices. Its chemical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by mass spectrometry.[2][3]
Core Principles of Stable Isotope Dilution
The fundamental principle behind using this compound is stable isotope dilution (SID).[2] A known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[2][4] This standard co-processes with the endogenous analytes through extraction, derivatization, and analysis. By measuring the ratio of the endogenous analyte to the deuterated internal standard in the final analysis, any losses incurred during sample workup can be accurately compensated for, leading to reliable quantification.[1][2]
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications and sample types.
Sample Preparation: Lipid Extraction
The choice of extraction method depends on the sample matrix and the lipid classes of interest. Common methods include the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) procedures.
Protocol 1: Modified Folch Extraction for Plasma/Serum
This protocol is suitable for the extraction of total lipids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma/serum.
-
Add a known amount of this compound internal standard solution. The exact amount should be determined during method validation to be within the linear range of the assay.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Extraction from Cells/Tissues
This protocol is designed for the extraction of lipids from cultured cells or tissue homogenates.
Materials:
-
Cell pellet or tissue homogenate
-
This compound internal standard solution
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Glass homogenizer (for tissues)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
For cell pellets, resuspend in a known volume of phosphate-buffered saline (PBS). For tissues, homogenize a known weight in ice-cold PBS.
-
Transfer a specific volume or weight of the cell suspension or tissue homogenate to a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1.5 mL of ice-cold methanol.
-
Vortex for 1 minute.
-
Add 5 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 1.25 mL of water.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to increase their volatility. Common derivatization methods include the formation of fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Protocol 4: Pentafluorobenzyl (PFB) Ester Derivatization
This method is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) GC-MS.[1]
Materials:
-
Dried lipid extract
-
N,N-Diisopropylethylamine (DIPEA) in acetonitrile (1.5% v/v)
-
Pentafluorobenzyl bromide (PFBBr) in acetonitrile (10% v/v)
-
Hexane
-
GC vials with inserts
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of the DIPEA solution.
-
Add 50 µL of the PFBBr solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of hexane.
-
Transfer to a GC vial for analysis.
Analytical Methods
LC-MS/MS Analysis of Free Fatty Acids
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is often not required for free fatty acids.
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mobile Phases: Acetonitrile and water, both containing a small amount of formic acid or ammonium acetate, are common mobile phases.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (M-H)- to a specific product ion for both the endogenous fatty acids and this compound.
GC-MS Analysis of Derivatized Fatty Acids
-
Gas Chromatography: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI is particularly sensitive for PFB derivatives.[1]
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the target fatty acid derivatives and the this compound derivative.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison. The following tables are examples of how to present validation data for a lipid analysis method using this compound.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | R² |
| Myristic Acid (C14:0) | 0.1 - 50 | 0.998 |
| Palmitic Acid (C16:0) | 0.1 - 50 | 0.999 |
| Stearic Acid (C18:0) | 0.1 - 50 | 0.997 |
| Oleic Acid (C18:1) | 0.1 - 50 | 0.998 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Palmitic Acid | 0.5 | 4.2 | 5.8 | 102.5 |
| 5 | 3.1 | 4.5 | 98.7 | |
| 25 | 2.5 | 3.9 | 101.1 |
Table 3: Recovery
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Myristic Acid | 1 | 95.3 |
| 10 | 97.1 | |
| Stearic Acid | 1 | 94.8 |
| 10 | 96.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid | 0.03 | 0.1 |
| Palmitic Acid | 0.02 | 0.1 |
| Stearic Acid | 0.04 | 0.1 |
| Oleic Acid | 0.03 | 0.1 |
Visualizations
Experimental Workflow
Caption: General workflow for lipid analysis using an internal standard.
Logical Relationship for Quantification
Caption: Logic for quantification using the internal standard method.
Signaling Pathway Involvement of Fatty Acids
Caption: Simplified overview of fatty acid metabolic fates.
References
Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids in various matrices, including biological tissues, food samples, and pharmaceuticals. However, the inherent chemical properties of free fatty acids—low volatility and high polarity of the carboxylic acid group—present significant challenges for direct GC analysis. These characteristics can lead to poor chromatographic peak shape, inaccurate quantification, and potential interactions with the GC column's stationary phase.[1][2][3] To overcome these limitations, a derivatization step is essential. This process chemically modifies the fatty acids into more volatile and less polar derivatives, making them suitable for GC-MS analysis.[1][2] The most prevalent derivatization techniques are esterification, to form fatty acid methyl esters (FAMEs), and silylation.[1][2] This document provides detailed protocols and a comparative overview of these methods for researchers, scientists, and drug development professionals.
Principles of Derivatization
The primary goal of derivatization in the context of fatty acid analysis is to convert the polar carboxyl group into a non-polar, more volatile functional group. This transformation enhances the analyte's thermal stability and reduces its interaction with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation.
-
Esterification (FAMEs Synthesis): This is the most common method, where fatty acids are converted into their corresponding methyl esters.[1][2] This is typically achieved through acid-catalyzed or base-catalyzed reactions with methanol.[2][4] Boron trifluoride (BF3) in methanol is a widely used acid catalyst.[3][5] Base-catalyzed transesterification is also common for lipids containing fatty acids.[4]
-
Silylation: This technique involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed.[1][3] Silylation is effective for derivatizing not only carboxyl groups but also other functional groups like hydroxyl and amino groups.[3]
Experimental Workflows and Signaling Pathways
General Workflow for Fatty Acid Analysis by GC-MS
The overall process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: General workflow for fatty acid analysis.
Chemical Reactions in Derivatization
The following diagrams illustrate the chemical transformations occurring during the most common derivatization procedures.
Acid-Catalyzed Esterification (FAME Formation)
Caption: Acid-catalyzed esterification of a fatty acid.
Silylation Reaction
Caption: Silylation of a fatty acid using BSTFA.
Comparative Data of Derivatization Methods
| Derivatization Method | Reagent | Reaction Time | Reaction Temp. (°C) | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | 14% BF3 in Methanol | 15-60 min[3] | 50-100[3] | Robust for free fatty acids and glycerolipids.[1] | Harsher conditions may degrade some polyunsaturated fatty acids. |
| Base-Catalyzed Transesterification | 0.5 M KOH in Methanol | 1-15 min | Room Temp - 60 | Rapid and proceeds under mild conditions.[4] | Primarily for transesterification of lipids, not free fatty acids. |
| Silylation | BSTFA + 1% TMCS | 15-60 min[1][3] | 60-100[1] | Derivatizes multiple functional groups.[1][3] | Derivatives can be sensitive to moisture. |
| (Trimethylsilyl)diazomethane (TMSD) | TMSD in Hexane | ~10 min | Room Temp | Simple, safe, and less time-consuming.[6] | Reagent can be hazardous. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for the esterification of free fatty acids to FAMEs.
Materials:
-
Sample containing fatty acids (1-25 mg)[5]
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane or Heptane[1]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial.[5]
-
Add 2 mL of 14% BF3-Methanol reagent to the vial.[5]
-
Cap the vial tightly and heat at 60°C for 5-10 minutes in a heating block or water bath.[5] For complex lipids, the reaction time may need to be extended.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[5]
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is effective for derivatizing free fatty acids and other compounds with active hydrogens.
Materials:
-
Dried sample containing fatty acids (e.g., 1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Place the dried sample (e.g., 1 mg of fatty acid mixture) into an autosampler vial.[1]
-
Add an appropriate volume of aprotic solvent (e.g., 100 µL of acetonitrile) to dissolve the sample.[1]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][3]
-
Cap the vial tightly and vortex for 10-30 seconds.[1]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.[1]
Protocol 3: Base-Catalyzed Transesterification using Methanolic KOH
This protocol is designed for the rapid transesterification of glycerolipids to FAMEs.
Materials:
-
Lipid sample (e.g., 10-20 mg of oil)
-
2 M Methanolic potassium hydroxide (KOH)
-
n-Hexane
-
1 M Hydrochloric acid (HCl)
-
Screw-cap tubes
-
Water bath
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Dissolve the lipid sample in 2 mL of n-hexane in a screw-cap tube.[7]
-
Add 1 mL of 2 M methanolic KOH solution.[7]
-
Cap the tube and shake vigorously for 30 seconds.[7]
-
Heat the mixture in a water bath at 70°C for 2 minutes.[7]
-
Cool the tube and add 1.2 mL of 1 M HCl to neutralize the base, then stir gently.[7]
-
Add 1 mL of n-hexane and vortex.[7]
-
Allow the phases to separate (centrifugation can aid separation).
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[7]
The choice of derivatization method for fatty acid analysis by GC-MS depends on the nature of the sample and the specific research question. Acid-catalyzed esterification is a robust and widely applicable method for both free fatty acids and complex lipids. Silylation offers a versatile alternative, especially when other functional groups are of interest. Base-catalyzed transesterification is a rapid and efficient method for glycerolipids. The provided protocols offer detailed guidance for implementing these essential sample preparation techniques, enabling accurate and reliable quantification of fatty acids in a variety of scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Undecanoic acid-d21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By employing stable isotope tracers, researchers can track the fate of atoms through intricate biochemical networks, providing a dynamic and quantitative view of cellular metabolism.[1][2] This approach has become indispensable in understanding metabolic reprogramming in diseases such as cancer and in evaluating the mechanism of action and potential toxicity of drug candidates.[1][3][4]
Undecanoic acid-d21 is a deuterated, stable isotope-labeled version of undecanoic acid, an eleven-carbon saturated fatty acid.[4] As a tracer, it allows for the precise tracking of fatty acid uptake, oxidation (beta-oxidation), and incorporation into complex lipids.[4] The metabolism of odd-chain fatty acids like undecanoic acid is of particular interest as it leads to the production of propionyl-CoA, which is subsequently converted to succinyl-CoA, an anaplerotic substrate for the Krebs cycle. This provides a direct link between fatty acid catabolism and the replenishment of key metabolic intermediates, a crucial process for maintaining cellular energy and biosynthetic capacity.
These application notes provide a detailed overview and experimental protocols for utilizing this compound in metabolic flux analysis, aimed at researchers in academia and the pharmaceutical industry.
Key Applications in Drug Development
-
Target Identification and Validation: Understanding the metabolic vulnerabilities of diseased cells can uncover novel therapeutic targets.[1][3]
-
Mechanism of Action Studies: Tracing the metabolic fate of substrates in the presence of a drug can elucidate its specific effects on metabolic pathways.
-
Pharmacodynamics and Efficacy Assessment: Quantifying changes in metabolic fluxes in response to drug treatment provides a dynamic measure of drug efficacy.
-
Toxicity and Off-Target Effects: Stable isotope tracing can reveal unintended metabolic alterations caused by a drug candidate, aiding in early toxicity screening.[4]
Experimental Workflow Overview
The general workflow for a metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis and data interpretation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Undecanoic Acid-d21 for Enhanced Microbial Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial fatty acid analysis is a cornerstone of microbiological research, providing critical insights into microbial identification, physiology, and community structure. The precise quantification of fatty acids is paramount for understanding microbial metabolism and identifying potential biomarkers for drug development. The stable isotope dilution method, utilizing deuterated internal standards, has emerged as a gold standard for achieving the accuracy and precision required in these demanding applications. Undecanoic acid-d21, a deuterated form of the C11 fatty acid, serves as an excellent internal standard for the quantification of a wide range of fatty acids in microbial samples. Its chemical properties and isotopic labeling allow for reliable correction of variations that can occur during sample preparation and analysis.
This application note provides a comprehensive overview and detailed protocols for the use of this compound in microbial fatty acid profiling by gas chromatography-mass spectrometry (GC-MS).
Principle of Stable Isotope Dilution
The core principle of stable isotope dilution mass spectrometry (SID-MS) is the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at the earliest stage of analysis. In this case, this compound is added to the microbial sample before lipid extraction. Because the deuterated standard is chemically identical to its non-labeled counterpart, it experiences the same losses and variations during extraction, derivatization, and GC-MS analysis. By measuring the ratio of the endogenous (unlabeled) fatty acids to the known amount of the added deuterated standard, precise quantification can be achieved, independent of sample recovery rates.
Advantages of Using this compound
-
High Accuracy and Precision : The stable isotope dilution method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification.
-
Broad Applicability : As an odd-chain fatty acid, undecanoic acid is typically found in low abundance in many microbial species, minimizing interference with endogenous fatty acid profiles.
-
Inert Chemical Nature : this compound is chemically stable and does not interfere with the biological processes of the microorganisms being studied when used as an internal standard in analytical procedures.
-
Compatibility with Standard Methods : It is fully compatible with standard protocols for fatty acid methyl ester (FAME) analysis by GC-MS.
Experimental Workflow and Logical Relationships
The overall workflow for microbial fatty acid profiling using this compound as an internal standard is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The logical flow of this process is depicted in the following diagram.
Caption: Experimental workflow for microbial fatty acid profiling.
The following diagram illustrates the logical relationship in the stable isotope dilution method for accurate quantification.
Caption: Logic of the stable isotope dilution method.
Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Microbial cell pellets
-
Saponification reagent (15% w/v NaOH in 50% v/v methanol/water)
-
Methylation reagent (6N HCl in methanol)
-
Extraction solvent (Hexane:Methyl tert-butyl ether, 1:1 v/v)
-
Wash solution (0.3 M NaOH)
-
Anhydrous sodium sulfate
-
GC-MS grade solvents (methanol, hexane, methyl tert-butyl ether)
-
Glass culture tubes with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation
-
Sample Preparation and Internal Standard Spiking:
-
To a known amount of microbial cell pellet (e.g., 10-50 mg wet weight) in a glass tube, add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol). The amount of internal standard should be in the same order of magnitude as the expected total fatty acid content.
-
-
Saponification:
-
Add 1 mL of the saponification reagent to the tube.
-
Securely cap the tube and vortex briefly.
-
Heat at 100°C for 30 minutes in a heating block or boiling water bath, with intermittent vortexing every 10 minutes to ensure complete cell lysis and hydrolysis of lipids.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2 mL of the methylation reagent to the cooled tube.
-
Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1.25 mL of the extraction solvent to the tube.
-
Recap and vortex for 10 minutes to extract the FAMEs into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a clean glass tube.
-
-
Base Wash:
-
Add 3 mL of the wash solution to the extracted organic phase.
-
Vortex for 5 minutes and then centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic phase to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Concentration (Optional):
-
If the fatty acid concentration is low, the sample can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute in a known small volume of hexane (e.g., 100 µL).
-
GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the FAME extract in splitless or split mode (e.g., 10:1 split ratio), depending on the sample concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan mode for peak identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table provides an example of how to present the results of a microbial fatty acid analysis using this compound as an internal standard.
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Endogenous Peak Area | Internal Standard Peak Area (this compound) | Concentration (µg/mg of cells) |
| Myristic Acid (C14:0) | 12.54 | 242 | 1,250,000 | 2,500,000 | 5.2 |
| Palmitic Acid (C16:0) | 14.89 | 270 | 3,480,000 | 2,500,000 | 14.5 |
| Palmitoleic Acid (C16:1) | 14.98 | 268 | 890,000 | 2,500,000 | 3.7 |
| Stearic Acid (C18:0) | 17.11 | 298 | 1,560,000 | 2,500,000 | 6.5 |
| Oleic Acid (C18:1) | 17.20 | 296 | 2,990,000 | 2,500,000 | 12.4 |
| This compound (IS) | 10.32 | 228 | - | 2,500,000 | - |
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantitative profiling of fatty acids in microbial samples. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique. The high accuracy and precision afforded by the stable isotope dilution method are essential for generating high-quality data in microbiological and pharmaceutical research.
Protocol for the Application of Deuterated Internal Standards in Lipidomics
Application Note
The accurate quantification of lipids is essential for understanding their roles in health and disease, making lipidomics a critical tool in research and drug development. However, the complexity of lipidomes and the multi-step nature of analytical workflows present significant challenges to achieving reliable and reproducible quantitative data. The use of internal standards is a cornerstone of quantitative lipidomics, helping to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1]
Deuterated lipids are considered a gold standard for internal standards in mass spectrometry-based lipidomics.[2] These are lipid molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Since deuterated standards have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute during liquid chromatography (LC) and exhibit similar ionization efficiencies in the mass spectrometer.[1][2] This allows for the accurate normalization of analytical variability, as the ratio of the analyte signal to the internal standard signal remains consistent even with sample loss or variations in injection volume.[2]
This document provides a detailed protocol for the use of deuterated internal standards in a typical lipidomics workflow, from sample preparation to data analysis. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and accurate quantitative lipidomics methodologies.
Key Principles of Using Deuterated Internal Standards
-
Correction for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, accounts for this loss.[3]
-
Compensation for Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the analyte in the mass spectrometer. A chemically similar internal standard will experience similar matrix effects, allowing for their correction.[3]
-
Improved Precision and Accuracy: By normalizing for variations, internal standards significantly improve the precision and accuracy of lipid quantification.[3]
Experimental Workflow Overview
The general workflow for a lipidomics experiment using deuterated internal standards involves several key steps: sample preparation and spiking with the internal standard, lipid extraction, sample analysis by liquid chromatography-mass spectrometry (LC-MS), and data analysis.
Sphingolipid Metabolism and Apoptosis Signaling
Deuterated internal standards are particularly valuable in studying dynamic cellular processes like apoptosis, where changes in lipid signaling molecules are critical. Ceramide, a central molecule in sphingolipid metabolism, is a well-known pro-apoptotic second messenger.[4][5] Its levels are tightly regulated by a complex network of enzymes. Quantitative lipidomics using deuterated standards for ceramides and other sphingolipids allows for the precise measurement of their changes during apoptosis.
Experimental Protocols
Protocol 1: Preparation of Deuterated Internal Standard Stock Solutions
-
Acquire High-Purity Standards: Obtain certified deuterated lipid internal standards from a reputable supplier (e.g., Avanti Polar Lipids, Cayman Chemical).[3] These are often available as pre-mixed solutions, such as SPLASH™ LIPIDOMIX®.[6]
-
Gravimetric Preparation (if starting from solids):
-
Serial Dilution: Perform serial dilutions of the stock solution or the commercial mixture to create a working internal standard solution at a concentration appropriate for your analytical method and the expected concentrations of endogenous lipids in your samples.[3]
-
Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[3]
Protocol 2: Lipid Extraction from Plasma using the MTBE Method with Internal Standard Addition
This protocol is adapted from the method described by Matyash et al. and is suitable for a broad range of lipids.
Materials:
-
Plasma samples
-
Deuterated internal standard working solution
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking:
-
In a clean microcentrifuge tube, add a precise volume of the deuterated internal standard working solution (e.g., 10 µL of Avanti SPLASH LIPIDOMIX®).
-
Add a precise volume of the plasma sample (e.g., 20 µL) to the tube containing the internal standard.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 225 µL of cold methanol to the sample.
-
Vortex thoroughly.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
-
Phase Separation:
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).[3]
-
Vortex to ensure the lipids are fully dissolved.
-
Transfer the reconstituted sample to an LC-MS vial with an insert.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Example for Reversed-Phase Chromatography):
-
Column: A suitable column for lipid separation (e.g., C18, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.[1]
-
Gradient: A suitable gradient to separate the lipid classes of interest. For example:
-
Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions to re-equilibrate.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan with data-dependent or data-independent MS/MS on a high-resolution mass spectrometer.
-
MRM Transitions: For each endogenous lipid and its corresponding deuterated internal standard, specific precursor-to-product ion transitions should be optimized.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The table below provides an example of how to present quantitative lipidomics data, including the lipid class, the concentration in different sample groups, and the coefficient of variation (CV) to demonstrate the precision of the method.
Table 1: Representative Quantitative Lipidomics Data using Deuterated Internal Standards
| Lipid Class | Control Group (µM) | Treatment Group (µM) | p-value | Coefficient of Variation (%) |
| Phosphatidylcholines (PC) | 150.5 ± 12.1 | 135.2 ± 10.8 | 0.045 | 8.1 |
| Lysophosphatidylcholines (LPC) | 25.8 ± 2.3 | 35.1 ± 3.1 | 0.002 | 9.0 |
| Phosphatidylethanolamines (PE) | 45.2 ± 4.1 | 42.9 ± 3.9 | 0.521 | 9.2 |
| Triacylglycerols (TAG) | 850.7 ± 75.6 | 650.1 ± 60.5 | <0.001 | 8.9 |
| Diacylglycerols (DAG) | 15.3 ± 1.8 | 22.4 ± 2.5 | 0.005 | 11.8 |
| Cholesterol Esters (CE) | 120.4 ± 11.2 | 115.8 ± 10.1 | 0.613 | 9.3 |
| Sphingomyelins (SM) | 30.1 ± 2.8 | 25.6 ± 2.3 | 0.038 | 9.5 |
| Ceramides (Cer) | 2.5 ± 0.3 | 4.8 ± 0.5 | <0.001 | 12.1 |
Data are presented as mean ± standard deviation. The coefficient of variation is an average across all samples.
Conclusion
The use of deuterated internal standards is a critical component of a robust and reliable quantitative lipidomics workflow. By following the detailed protocols outlined in this document, researchers can minimize analytical variability and obtain high-quality, reproducible data. This enables the accurate determination of lipid concentrations and their changes in response to biological stimuli or therapeutic interventions, ultimately advancing our understanding of the roles of lipids in health and disease.
References
- 1. cusabio.com [cusabio.com]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Throughput Screening of Fatty Acids with Deuterated Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are integral to numerous biological functions, serving as essential components of cell membranes, primary sources of energy, and critical signaling molecules.[1] Their roles in cellular metabolism and signaling pathways make them significant targets in drug discovery, diagnostics, and nutritional science.[1] The precise and accurate quantification of fatty acids in complex biological matrices is therefore paramount. High-throughput screening (HTS) methodologies are crucial for efficiently analyzing large sets of samples.[1]
This application note details a robust and reliable method for the high-throughput quantification of fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with deuterated internal standards. Stable isotope-labeled standards, such as deuterated fatty acids, co-elute with their endogenous, non-labeled counterparts but are distinguishable by their mass-to-charge ratio (m/z).[1] This allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision in quantification.[1][2]
Key Applications:
-
Drug Discovery: Screening for compounds that modulate fatty acid metabolism and signaling pathways.[1][3]
-
Metabolomics: Profiling fatty acid compositions to identify potential disease biomarkers.[1]
-
Nutritional Science: Evaluating the impact of diet on fatty acid profiles.[1]
-
Clinical Research: Investigating the role of fatty acids in metabolic disorders like diabetes and obesity.[1]
Signaling Pathways and Experimental Workflow
Fatty Acid Signaling Pathways
Fatty acids are not merely metabolic intermediates; they are key signaling molecules that regulate a wide array of cellular processes. A deeper understanding of these pathways is essential for identifying novel therapeutic targets.[1]
Caption: Overview of fatty acid uptake and subsequent involvement in metabolic and signaling pathways.
High-Throughput Screening Experimental Workflow
The general workflow for the quantitative analysis of fatty acids from biological samples using deuterated internal standards is outlined below. This process is designed for high-throughput analysis, enabling the rapid screening of numerous samples.
Caption: General workflow for quantitative fatty acid analysis using deuterated internal standards.
Experimental Protocols
Materials and Reagents
-
Deuterated Fatty Acid Standards: A mixture of deuterated fatty acids covering a range of chain lengths and saturation levels (e.g., Lauric acid-d23, Myristic acid-d27, Palmitic acid-d31, Stearic acid-d35, Oleic acid-d17, Palmitoleic acid-d14).[4] Available from various commercial suppliers.[4][5][6]
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, hexane, and water.[7]
-
Reagents: Formic acid, ammonium formate, ammonium acetate, and methyl tert-butyl ether (MTBE).[2][7][8]
-
Solid-Phase Extraction (SPE) Cartridges: C18 or Strong Anion Exchange (SAX) cartridges.[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of fatty acids from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of the deuterated internal standard mix.
-
Protein Precipitation and Extraction:
-
Add 225 µL of cold methanol containing the internal standards.[8]
-
Add 750 µL of cold MTBE.
-
Vortex for 1 minute and incubate at room temperature for 10 minutes.
-
-
Phase Separation:
-
Collection of Organic Layer: Carefully collect the upper organic phase into a clean tube.
-
Re-extraction: Re-extract the lower aqueous phase with 1 mL of the upper phase of an MTBE:Methanol:Water (10:3:2) mixture.[2]
-
Combine and Dry: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up fatty acid extracts.[7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the conditioned cartridge.[7]
-
Washing:
-
Elution: Elute the fatty acids with 1 mL of acetonitrile.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Analysis
The following are typical parameters for the analysis of fatty acids. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate[2] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[2] |
| Flow Rate | 0.3 - 0.5 mL/min[7] |
| Column Temperature | 40 - 50°C[7] |
| Injection Volume | 1 - 10 µL[2][7] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Single Ion Reaction (SIR)[9] |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 4.0 | 30 |
| 5.0 | 52 |
| 22.0 | 82 |
| 27.0 | 99 |
| 38.0 | 99 |
| 38.2 | 15 |
| 45.0 | 15 (Re-equilibration) |
This is an exemplary gradient and should be optimized for the specific separation needs.[2]
Data Presentation
Quantitative Performance of the Method
The use of deuterated internal standards allows for robust quantification with excellent linearity and sensitivity.
| Analyte Class | Linearity (R²) | LLOQ (nM) | CV (%) |
| Short-Chain Fatty Acids | > 0.98 | 50 - 500 | ≤ 20 |
| Medium-Chain Fatty Acids | > 0.98 | 50 - 100 | ≤ 20 |
| Long-Chain Fatty Acids | > 0.99 | 5 - 50 | < 15 |
Data compiled from representative studies.[10]
Example MRM Transitions for Selected Fatty Acids and Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 |
| Palmitic Acid-d31 | 286.4 | 286.4 |
| Oleic Acid (C18:1) | 281.2 | 281.2 |
| Oleic Acid-d17 | 298.3 | 298.3 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 |
| Arachidonic Acid-d8 | 311.3 | 311.3 |
Precursor and product ions may vary depending on the adduct formed and MS instrument.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of fatty acids using deuterated standards and LC-MS/MS. The detailed protocols for sample preparation and analysis, combined with the use of stable isotope-labeled internal standards, offer a highly accurate, precise, and reproducible method for fatty acid quantification in various biological matrices. This methodology is well-suited for applications in drug discovery, metabolomics, and clinical research, enabling the rapid and reliable analysis of large sample cohorts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotope Effects with Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
A1: The most frequently encountered pitfalls include:
-
Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard and replacement with hydrogen from the solvent or matrix.[1]
-
Chromatographic (Isotopic) Shift: The deuterated internal standard does not co-elute perfectly with the native analyte.[1] This is often referred to as the "deuterium isotope effect".[1][2]
-
Impurity of the Standard: The presence of unlabeled analyte in the deuterated internal standard material.[1]
-
Differential Matrix Effects: The analyte and internal standard are affected differently by components of the sample matrix, leading to variations in ionization.[1]
Q2: Why is my deuterated internal standard showing a different retention time than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect".[1] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts.[1] In reverse-phase chromatography, deuterated compounds often elute slightly earlier.[1] This shift can be problematic as it may lead to differential matrix effects if the analyte and internal standard elute in regions with varying ion suppression.[1][3]
Troubleshooting Guides
Guide 1: Investigating Poor Recovery or Low Signal of Deuterated Internal Standard
A common problem is observing a weak or inconsistent signal from the deuterated internal standard. This can be caused by several factors, from sample preparation to instrumental issues.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Matrix Effects (Ion Suppression) | Optimize chromatography to separate the analyte and IS from matrix interferences.[2] Dilute the sample to reduce the concentration of matrix components.[2] | Post-Extraction Spike Analysis: Prepare two sample sets. Set A: Spike the deuterated IS into a clean solvent. Set B: Extract a blank matrix sample and then spike in the deuterated IS. A significantly lower peak area in Set B compared to Set A indicates ion suppression.[2][4] |
| Isotopic Instability (H/D Exchange) | Use standards with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings).[2][5] Avoid storing standards in protic solvents or at extreme pH values.[1][5] | Stability Assessment: Incubate the deuterated IS in the biological matrix at different pH values and temperatures over time. Monitor the signal intensities of both the deuterated IS and the unlabeled analyte. A decrease in the IS signal with a corresponding increase in the analyte signal indicates H/D exchange.[6] |
| Suboptimal Concentration | Ensure the internal standard concentration is comparable to the analyte's expected concentration and falls within the linear range of the assay.[7] | Concentration Optimization: Prepare a series of dilutions of the deuterated IS and analyze them to determine the linear range and optimal response. |
| Improper Storage and Handling | Store standards at the recommended temperature, protected from light, and minimize freeze-thaw cycles.[2] | Fresh Standard Comparison: Prepare a fresh working solution of the deuterated standard and compare its response to the existing working solution to check for degradation. |
| Instrumental Issues | Clean the ion source, and ensure the instrument is properly tuned and the detector is functioning correctly.[2] | System Suitability Test: Regularly run a system suitability test with a known standard to monitor instrument performance. |
Guide 2: Addressing Chromatographic Shift and Differential Matrix Effects
Even with a stable isotope-labeled internal standard, inaccuracies can arise if the analyte and the standard do not behave identically during chromatographic separation and ionization.
Troubleshooting Workflow for Chromatographic and Matrix Issues
Caption: Troubleshooting workflow for chromatographic shifts and matrix effects.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.
-
System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.[8]
-
Infusion and Injection: Begin infusing the standard solution to obtain a stable baseline signal for both the analyte and the internal standard.[7]
-
Blank Matrix Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise suggests ion enhancement.[7]
Guide 3: Verifying the Purity of the Deuterated Internal Standard
The presence of unlabeled analyte as an impurity in the deuterated standard is a common issue that can lead to a positive bias in results, particularly at the lower limit of quantification.
Logical Relationship of Purity and Accuracy
Caption: Impact of low isotopic purity on quantitative accuracy.
Experimental Protocol: Assessment of Isotopic Purity
-
Prepare a "Zero Sample": Prepare a blank matrix sample and spike it only with the deuterated internal standard at the concentration used in the assay.[8]
-
Analyze the Sample: Analyze this "zero sample" using the established LC-MS/MS method.
-
Monitor Analyte Signal: Monitor the signal in the mass transition corresponding to the unlabeled analyte.
-
Data Interpretation: The presence of a peak at the retention time of the analyte indicates the presence of the unlabeled compound as an impurity in the internal standard. The area of this peak can be used to correct the results of the other samples.[8]
Summary of Isotope Effects and Their Consequences
| Isotope Effect | Observation | Potential Consequence | Recommended Action |
| Chromatographic Shift | Deuterated standard elutes at a slightly different retention time than the analyte.[1] | Differential matrix effects, leading to poor accuracy and precision.[3] | Optimize chromatographic conditions to achieve co-elution.[8] |
| Isotopic Exchange (H/D Exchange) | Decreasing signal of the deuterated standard over time, with a possible increase in the analyte signal.[6][9] | Underestimation of the analyte concentration.[9] | Use standards with deuterium on stable positions; control pH and temperature of solutions.[1][5] |
| Differential Matrix Effects | Inconsistent analyte-to-internal standard area ratios across different samples or dilutions. | Inaccurate and imprecise quantification. | Improve sample cleanup, optimize chromatography, or use matrix-matched calibrators.[8] |
| Isotopic Crosstalk | Signal from the analyte's natural isotopes interferes with the internal standard's signal (or vice-versa).[10] | Non-linear calibration curves and biased results.[10] | Use an internal standard with a higher mass difference (≥ 3 amu) from the analyte.[5][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effect Correction in LC-MS using Undecanoic acid-d21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Undecanoic acid-d21 as an internal standard to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds, are a common challenge in LC-MS. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects when using this compound for the analysis of fatty acids.
Identifying and Mitigating Matrix Effects Workflow
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of quantitative results. In the analysis of fatty acids from complex biological samples like plasma or serum, phospholipids are a major contributor to matrix effects.[2]
Q2: How does an internal standard like this compound help correct for matrix effects?
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is a form of the analyte of interest where hydrogen atoms have been replaced with deuterium.[3] Because it is chemically almost identical to the endogenous undecanoic acid and other similar long-chain fatty acids, it is assumed to behave similarly during sample preparation, chromatography, and ionization.[2] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach compensates for variations in signal intensity caused by matrix effects, leading to more accurate and precise measurements.
Q3: What are the key characteristics of a good internal standard for fatty acid analysis?
An ideal internal standard for fatty acid analysis should:
-
Be a stable isotope-labeled version of the analyte or a closely related analog.
-
Co-elute with the analyte of interest to experience the same matrix effects.[2]
-
Be added to the sample as early as possible in the workflow to account for losses during sample preparation.
-
Have a mass-to-charge ratio (m/z) that is clearly distinguishable from the analyte.
-
Be of high chemical and isotopic purity to avoid interference with the analyte signal.
This compound, with a molecular weight of 207.42 g/mol , serves as a suitable internal standard for undecanoic acid and other medium to long-chain fatty acids.[4]
Q4: How do I experimentally determine the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) Calculation:
| Parameter | Formula | Interpretation |
| Matrix Effect (%) | (Peak Area in Matrix / Peak Area in Solvent) x 100% | MF = 100%: No matrix effectMF < 100%: Ion suppressionMF > 100%: Ion enhancement |
| Internal Standard Normalized Matrix Effect (%) | [(Peak Area Analyte in Matrix / Peak Area IS in Matrix) / (Peak Area Analyte in Solvent / Peak Area IS in Solvent)] x 100% | A value closer to 100% indicates effective correction by the internal standard. |
Generally, matrix effect values between 80% and 120% are considered acceptable, indicating no significant impact on the assay.[5]
Q5: What should I do if this compound does not fully correct for the matrix effect?
While deuterated internal standards are highly effective, they may not always perfectly compensate for matrix effects, especially if there is a slight chromatographic separation between the analyte and the internal standard. If significant matrix effects persist, consider the following strategies:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of the analyte from matrix interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the analyte concentration remains above the limit of quantification.
Decision Tree for Internal Standard Strategy
Experimental Protocols
The following is a representative protocol for the extraction and analysis of fatty acids from a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is adapted from established methods for fatty acid analysis.[6][7]
Materials and Reagents
-
This compound (Internal Standard)
-
Target fatty acid standards
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Lipid Extraction:
-
To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Saponification (for total fatty acid analysis):
-
To the dried lipid extract, add 500 µL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters.
-
Allow the sample to cool to room temperature and neutralize with 25 µL of formic acid.
-
LC-MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each fatty acid and for this compound.
Data Analysis
-
Integrate the peak areas for the target fatty acids and this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the fatty acids in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that should be generated during method validation to assess the effectiveness of this compound in correcting for matrix effects.
Table 1: Method Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| Fatty Acid A | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% | |
| Fatty Acid B | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% |
Data presented are typical acceptance criteria for bioanalytical method validation.[8]
Table 2: Recovery and Matrix Effect Evaluation
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Fatty Acid A | > 80% | 65% (Suppression) | 98% |
| Fatty Acid B | > 80% | 130% (Enhancement) | 103% |
| Fatty Acid C | > 80% | 95% (No significant effect) | 99% |
This table illustrates how an internal standard can correct for both ion suppression and enhancement, bringing the normalized matrix effect closer to 100%.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 4. Undecanoic-d21 acid(9CI) | C11H22O2 | CID 54541619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Undecanoic Acid-d21 Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for Undecanoic acid-d21. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of undecanoic acid, a saturated fatty acid with eleven carbon atoms. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of its non-deuterated counterpart, undecanoic acid, and other medium-chain fatty acids.[1] Its isotopic labeling allows for precise differentiation from the endogenous analyte, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the key chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₁HD₂₁O₂[2] |
| Molecular Weight | 207.42 g/mol [2] |
| Deuterium Enrichment | Typically ≥98% |
| Common Synonyms | Deuterated undecanoic acid, FA 11:0-d21, Hendecanoic acid-d21 |
Q3: In which ionization mode is this compound typically analyzed?
This compound, like other free fatty acids, is most commonly analyzed in negative ion mode using electrospray ionization (ESI). The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.
Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?
For quantitative analysis using Multiple Reaction Monitoring (MRM), the deprotonated molecule [M-H]⁻ serves as the precursor ion. The fragmentation of saturated fatty acids can sometimes be minimal, leading to the selection of the precursor ion itself as the product ion for quantification.
Based on experimental data for undecanoic acid (C11:0), a common approach is to monitor the transition of the precursor ion to itself. The parameters for the deuterated form will be slightly shifted in mass due to the deuterium labeling.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Undecanoic acid (C11:0) | 185.1 | 185.1 |
| This compound | ~206.3 | ~206.3 |
Note: The exact m/z of the precursor ion for this compound should be confirmed based on the specific isotopic purity of the standard used.
Q5: How should this compound standards be stored?
To ensure the stability and integrity of this compound standards, it is recommended to store them at -20°C or -80°C for long-term storage.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use vials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Ensure the mass spectrometer is operating in negative ion mode. Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer and heater gas). |
| Inefficient Extraction | The sample preparation protocol may not be optimal. Consider adjusting the pH of the sample to ensure the fatty acid is in its protonated form for better extraction into an organic solvent. A liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is common. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup, for example, by using solid-phase extraction (SPE). Diluting the sample may also mitigate matrix effects. |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents to minimize background noise. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of Standard | The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte. Use a standard with high isotopic purity (ideally ≥98%). |
| Chromatographic Shift | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. Ensure that the peak integration windows for both the analyte and the internal standard are appropriate and that the elution profiles are consistent. |
| Improper Internal Standard Concentration | The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. Prepare a dilution series of the internal standard to determine the optimal concentration. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknowns. |
Issue 3: Peak Tailing or Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on Column | Free carboxylic acids can interact with active sites on the column, leading to peak tailing. The use of an ion-pairing agent in the mobile phase or a column specifically designed for fatty acid analysis can improve peak shape. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the carboxylic acid. A lower pH will keep the acid protonated, which can improve retention on a reverse-phase column but may not be ideal for ESI in negative mode. Experiment with mobile phase additives like a small amount of weak acid. |
| Column Overload | Injecting too much sample onto the column can lead to poor peak shape. Try diluting the sample or reducing the injection volume. |
Experimental Protocols
1. Sample Preparation from Plasma
This protocol describes a general procedure for the extraction of free fatty acids from plasma using this compound as an internal standard.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., ethanol or methanol). The final concentration should be within the range of the expected analyte concentrations.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
2. Suggested LC-MS/MS Parameters
These parameters serve as a starting point for method development. Optimization will be required for your specific instrument and application.
| Parameter | Suggested Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions and Instrument Settings
The following table provides suggested starting parameters for the MRM analysis of undecanoic acid and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Undecanoic Acid (C11:0) | 185.1 | 185.1 | -36 | -16 |
| This compound | ~206.3 | ~206.3 | -36 | -16 |
Note: The Declustering Potential and Collision Energy for this compound are expected to be very similar to its non-deuterated counterpart and should be optimized for your specific instrument.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of undecanoic acid using this compound as an internal standard.
Caption: A decision tree to guide troubleshooting efforts when encountering poor signal intensity for this compound.
References
Stability and proper storage of Undecanoic acid-d21 solutions.
Technical Support Center: Undecanoic Acid-d21 Solutions
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and proper storage of this compound solutions. The following guidelines are curated for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
General Storage and Stability
Q1: What are the recommended storage conditions for solid this compound?
A1: There is some variability in the storage recommendations from different suppliers for solid this compound. To ensure maximum stability, it is advisable to follow the most conservative recommendations. As a saturated fatty acid, this compound is expected to be stable as a powder when stored correctly[1][2]. For long-term storage, keeping it at -20°C is recommended[1][2][3][4].
Q2: How should I prepare solutions of this compound?
A2: To prepare solutions, allow the solid powder to reach room temperature before opening the vial to prevent condensation of moisture[1][2]. Use a suitable organic solvent and ensure the container is made of glass with a Teflon-lined closure, as plastic containers can leach impurities into organic solvents[1][2][4]. Sonication can be employed to aid dissolution, particularly for forming stable micellar solutions in aqueous media if required for your application[5].
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in organic solvents. Dimethyl sulfoxide (DMSO) at a concentration of 10 mM is a documented solvent[3]. Other common solvents for long-chain fatty acids include ethanol, methanol, and chloroform. The choice of solvent will depend on the specific requirements of your experimental system.
Q4: How should I store this compound solutions?
A4: For optimal stability, solutions of this compound in organic solvents should be stored in glass containers with Teflon-lined caps at -20°C ± 4°C[1]. To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing[1][2][4]. Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule[1].
Q5: What is the expected stability of this compound solutions?
Q6: How does deuterium labeling affect the stability of this compound?
A6: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect[7][9]. For a saturated fatty acid like undecanoic acid, this deuteration can slow down enzymatic degradation or other chemical reactions involving the cleavage of these bonds[10]. This enhanced stability makes deuterated standards valuable in metabolic studies[11][12].
Handling and Usage
Q7: What precautions should I take when handling this compound solutions?
A7: When handling organic solutions of lipids, always use glass, stainless steel, or Teflon equipment[1][2]. Avoid using plastic pipette tips, as plasticizers can be leached into the solvent, contaminating your solution[1][2][4]. Work in a clean environment and, for sensitive applications, handle the solution under an inert atmosphere to minimize exposure to oxygen.
Q8: How can I verify the concentration and purity of my solution over time?
A8: The concentration and purity of your this compound solution can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves comparing the response of the stored solution to a freshly prepared standard. For GC analysis, fatty acids are often derivatized to their more volatile fatty acid methyl esters (FAMEs)[13][14].
Troubleshooting Guide
Q9: I see precipitation in my this compound solution after storage at -20°C. What should I do?
A9: Precipitation can occur if the concentration of the fatty acid exceeds its solubility limit at low temperatures. Before use, allow the solution to warm to room temperature and vortex or sonicate gently to redissolve the precipitate. If the precipitate does not dissolve, it may indicate a problem with the solvent or potential degradation.
Q10: My experimental results are inconsistent. Could this be related to my this compound solution?
A10: Inconsistent results can arise from issues with the stability or handling of your fatty acid solution. Consider the following possibilities:
-
Degradation: If not stored properly, the fatty acid may have degraded. Prepare a fresh solution and compare results.
-
Inaccurate Concentration: The solvent may have evaporated over time, leading to a more concentrated solution. Ensure vials are sealed tightly.
-
Contamination: Contaminants from plastics or other sources can interfere with experiments. Always use appropriate glass and Teflon labware[1][2][4].
Q11: I'm observing low recovery of my standard in analytical runs. What are the possible causes?
A11: Low recovery of an internal standard can be a common issue in fatty acid analysis[13]. Potential causes include:
-
Incomplete Derivatization: If using GC-MS, ensure your derivatization reaction to FAMEs is complete. Optimize reaction time, temperature, and reagent concentrations[13].
-
Adsorption: Fatty acids can adsorb to surfaces. Ensure all transfer steps are minimized and that the appropriate materials (glass, Teflon) are used.
-
Extraction Issues: The extraction protocol may not be optimal for your sample matrix, leading to loss of the standard[13].
-
Instrumental Problems: Issues with the GC or LC injector, column, or detector can lead to a reduced signal[13][15].
Quantitative Data Summary
Table 1: Supplier-Reported Storage Conditions for Solid this compound
| Supplier | Storage Temperature | Stated Stability |
| Gentaur | -20°C or 4°C | 3 years at -20°C, 2 years at 4°C[3] |
| FB Reagents | Room Temperature | > 5 years[16] |
Note: Given the conflicting information, storing the solid compound at -20°C is the most conservative and recommended approach.
Table 2: General Recommendations for Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol, Methanol, Chloroform | Common solvents for long-chain fatty acids. |
| Container | Glass vial with Teflon-lined cap | Prevents leaching of plasticizers[1][2][4]. |
| Temperature | -20°C ± 4°C | Standard temperature for long-term storage of lipid solutions[1][2]. |
| Atmosphere | Overlay with inert gas (Argon or Nitrogen) | Minimizes potential for oxidation[1][2][4]. |
| Handling | Use glass or stainless steel pipettes/syringes | Avoids contamination from plastic tips[1][2]. |
Experimental Protocols
Protocol 1: Preparation and Storage of an this compound Stock Solution
-
Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the solid into a glass vial.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the target concentration.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Inert Atmosphere: If storing for an extended period, gently flush the headspace of the vial with an inert gas (argon or nitrogen).
-
Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store at -20°C in the dark.
Protocol 2: Quality Control Check of this compound Solution by GC-MS
This is a general outline and should be adapted to your specific instrumentation and methods.
-
Derivatization to FAME: Take an aliquot of your stored this compound solution and a freshly prepared standard. Evaporate the solvent under a stream of nitrogen. Add methanolic HCl or BF3-methanol and heat to convert the fatty acid to its methyl ester (FAME).
-
Extraction: After cooling, add water and an organic solvent like hexane to extract the FAME.
-
Analysis: Inject the hexane layer containing the this compound methyl ester into the GC-MS.
-
Evaluation: Compare the peak area and mass spectrum of the stored sample to the fresh standard. A significant decrease in the peak area or the appearance of new peaks in the stored sample may indicate degradation.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. gentaur.com [gentaur.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 8. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 9. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | FB Reagents [fbreagents.com]
Technical Support Center: Preventing In-Source Fragmentation of Deuterated Standards
Welcome to the technical support center dedicated to addressing the common challenge of in-source fragmentation (ISF) of deuterated standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent this phenomenon, ensuring the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my deuterated internal standard?
In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This occurs when excessive energy is transferred to the ions during the desolation and ionization process, causing them to fragment. For quantitative bioanalysis using deuterated internal standards (IS), ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the deuterated IS fragments, the intensity of the intended precursor ion is reduced. This leads to an inaccurate analyte-to-IS ratio and compromises the quantitative accuracy of the assay.
-
Crosstalk/Interference: Fragments of the labeled standard may have the same mass-to-charge ratio (m/z) as the analyte, leading to analytical interference and inaccurate results.
-
Altered Fragmentation Patterns: The fragmentation pattern of a deuterated standard can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect, potentially complicating data analysis.
Q2: What are the primary causes of in-source fragmentation of my deuterated standard?
The primary causes of ISF are related to the settings of the electrospray ionization (ESI) source, which impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF.[2][3] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[3]
-
High Source Temperature: Elevated source and desolvation temperatures can promote thermal degradation and fragmentation of labile compounds.[3]
-
Aggressive Solvent Conditions: The use of strong acids or certain organic modifiers in the mobile phase can sometimes promote fragmentation.
-
Gas Flow Rates: Nebulizing and drying gas flow rates can influence the desolvation process and ion energetics.
-
Analyte Structure: The inherent stability of the deuterated standard plays a crucial role, as some molecules are more prone to fragmentation than others.
Q3: How can I differentiate between in-source fragmentation and H/D back-exchange?
Differentiating between ISF and hydrogen-deuterium (H/D) back-exchange is critical for accurate troubleshooting.
-
In-Source Fragmentation results in the cleavage of covalent bonds, producing fragment ions with lower m/z values. The mass difference between the precursor and fragment will correspond to the loss of a specific part of the molecule.
-
H/D Back-Exchange involves the substitution of deuterium atoms on the standard with hydrogen from the solvent. This leads to a decrease in the mass of the precursor ion by multiples of approximately 1 Da (the mass difference between Deuterium and Hydrogen).
A systematic approach to distinguish the two involves infusing the standard at a very low cone voltage to minimize ISF and observing the precursor ion's isotopic profile. If lower mass isotopic peaks are present, H/D exchange is likely occurring.
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate in-source fragmentation.
Guide 1: Unexpected Fragments Observed for a Deuterated Standard
If you observe unexpected fragment ions for your deuterated standard, follow this workflow to diagnose and resolve the issue.
Guide 2: Systematic Optimization of Source Temperature
High source temperatures can contribute to the thermal degradation of deuterated standards. Use this guide to find the optimal temperature that balances efficient desolvation with minimal fragmentation.
Experimental Protocols
Protocol 1: Systematic Evaluation of Cone Voltage/Declustering Potential
Objective: To determine the optimal cone voltage (CV) or declustering potential (DP) that maximizes the precursor ion signal of the deuterated standard while minimizing in-source fragmentation.
Materials:
-
Deuterated standard solution (e.g., 100 ng/mL in a solvent mimicking the initial mobile phase).
-
Syringe pump.
-
Mass spectrometer.
Procedure:
-
Prepare Standard Solution: Prepare a solution of the deuterated internal standard in a solvent composition that mirrors the mobile phase used in the LC-MS/MS method.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial Low-Energy Scan: Set the cone voltage (or equivalent parameter on your instrument) to a very low value (e.g., 5-10 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.[1]
-
Ramp the Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V increments) while acquiring a full scan mass spectrum at each step. Continue this until you reach a high value (e.g., 100-150 V), or until the precursor ion signal significantly drops.[1]
-
Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. The optimal cone voltage will be the value that provides the highest precursor ion intensity before a significant increase in fragment ion intensity is observed.
Protocol 2: Evaluation of Source Temperature Effects
Objective: To assess the impact of source temperature on the fragmentation of the deuterated standard and determine the optimal temperature setting.
Materials:
-
Quality control (QC) samples containing a known concentration of the analyte and the deuterated internal standard in the relevant biological matrix.
-
LC-MS/MS system.
Procedure:
-
Set Initial Source Temperature: Begin with the source temperature at a relatively low setting (e.g., 350°C).
-
Analyze Replicates: Inject multiple replicates (e.g., n=5) of a QC sample and record the peak areas for both the analyte and the deuterated internal standard.
-
Vary Source Temperature: Increase the source temperature in increments (e.g., 25-50°C) and repeat the analysis of the QC sample replicates at each new temperature setting.
-
Data Analysis: For each temperature, calculate the mean analyte/IS peak area ratio, the standard deviation (SD), and the coefficient of variation (%CV). Also, monitor the absolute intensity of the deuterated standard's precursor ion. The optimal source temperature will provide a stable and robust signal for the internal standard with good sensitivity and precision for the analyte/IS ratio, without a significant drop in the precursor ion intensity that would indicate thermal degradation.[4]
Data Presentation
The following tables provide illustrative examples of the quantitative data that can be generated from the experimental protocols to guide the optimization process.
Table 1: Effect of Cone Voltage on the In-Source Fragmentation of a Deuterated Standard (Illustrative Data)
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | % Fragmentation |
| 10 | 1,500,000 | 15,000 | 1.0% |
| 20 | 2,200,000 | 33,000 | 1.5% |
| 30 | 2,800,000 | 70,000 | 2.5% |
| 40 | 3,100,000 | 155,000 | 5.0% |
| 50 | 2,900,000 | 348,000 | 12.0% |
| 60 | 2,500,000 | 625,000 | 25.0% |
| 70 | 2,000,000 | 1,000,000 | 50.0% |
| 80 | 1,400,000 | 1,540,000 | 110.0% |
% Fragmentation = (Fragment Ion Intensity / Precursor Ion Intensity) * 100
Table 2: Impact of Source Temperature on the Signal Intensity and Precision of a Deuterated Standard (Illustrative Data)
| Source Temperature (°C) | Mean IS Precursor Ion Intensity (cps) | %CV of IS Intensity | Mean Analyte/IS Ratio | %CV of Analyte/IS Ratio |
| 350 | 2,500,000 | 3.5% | 0.52 | 4.1% |
| 400 | 2,800,000 | 3.1% | 0.51 | 3.8% |
| 450 | 3,000,000 | 2.9% | 0.53 | 3.5% |
| 500 | 2,600,000 | 4.8% | 0.58 | 5.2% |
| 550 | 1,900,000 | 7.2% | 0.65 | 8.1% |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively minimize the in-source fragmentation of deuterated standards, leading to more accurate and reliable quantitative results in mass spectrometry-based analyses.
References
Technical Support Center: Chromatographic Separation of Analytes and Deuterated Standards
Welcome to the Technical Support Center for chromatographic separation of analytes and their deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: Why is my deuterated internal standard separating from my analyte on the chromatographic column?
This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[3] It arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3] These minor differences can alter the interactions between the analyte and the stationary phase, causing a shift in retention time.[3] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[3][4]
Q3: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms.[1][5] The optimal number depends on the analyte's molecular weight and the desired mass shift to prevent analytical interference from the natural isotopic distribution of the analyte.[1][5] However, excessive deuteration can sometimes increase the chromatographic separation from the analyte.[1]
Q4: What are the key purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must have high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1][5] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1][5]
Q5: Can the position of the deuterium atoms affect the separation?
Yes, the position of the deuterium atoms in the molecule can influence the magnitude of the retention time shift.[4] Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more prone to exchange with hydrogen atoms from the solvent, which can be catalyzed by acidic or basic conditions.[6] It is preferable to use standards with deuterium on stable carbon positions.[6]
Troubleshooting Guides
Issue 1: Analyte and Deuterated Standard Show Different Retention Times (Co-elution Problem)
Symptoms:
-
Two separate peaks are observed for the analyte and the deuterated internal standard.
-
In reversed-phase chromatography, the deuterated standard elutes earlier.[3][4]
-
In normal-phase chromatography, the deuterated standard may elute later.[3][4]
Root Cause:
-
The Chromatographic Deuterium Isotope Effect (CDE) is the primary cause.[3]
Solutions:
-
Optimize Chromatographic Conditions:
-
Modify the Gradient: A less steep gradient can help improve co-elution.[1]
-
Adjust Mobile Phase Composition: Experiment with different solvent strengths and additives.
-
Change Column Chemistry: Test different stationary phases (e.g., C8, Phenyl-Hexyl instead of C18) to find one that minimizes the isotope effect.[1]
-
Lower Temperature: Reducing the column temperature can sometimes decrease the separation.
-
-
Use Alternative Labeled Standards:
-
Internal standards labeled with ¹³C or ¹⁵N do not typically exhibit a significant chromatographic isotope effect and will co-elute better with the analyte.[1]
-
Issue 2: Peak Splitting for Analyte and/or Deuterated Standard
Symptoms:
-
A single analyte or internal standard peak appears as two or more peaks.[7]
Root Causes & Solutions:
-
Column Issues:
-
Uneven Column Packing or Voids: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in split peaks.[7][8][9]
-
Solution: Replace the column. If a void is suspected, reversing and washing the column with a strong solvent might help.[10]
-
-
Blocked Frit: A blocked inlet frit can cause the sample to be unevenly distributed onto the column.[8][10]
-
Solution: Replace the frit or the column.
-
-
-
Sample/Solvent Mismatch:
-
High Sample Concentration: Overloading the column can lead to peak splitting.[7][10]
-
Solution: Dilute the sample and inject a smaller volume.[10]
-
-
Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
-
Chemical Interactions:
Issue 3: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in results, especially with samples from different biological sources.[1]
-
Inconsistent analyte to internal standard area ratios.[5]
Root Causes & Solutions:
-
Differential Matrix Effects:
-
Even a slight chromatographic separation between the analyte and the deuterated standard can expose them to different matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[1][5]
-
Solution:
-
Ensure Co-elution: Optimize chromatography for perfect co-elution.[1]
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples.[1]
-
Dilute the Sample: Dilution can reduce the concentration of matrix components.[1]
-
-
-
-
Purity of the Deuterated Standard:
-
Isotopic Impurity: The presence of unlabeled analyte in the deuterated standard will lead to an overestimation of the analyte's concentration.[1][5]
-
Solution: Assess the purity of the standard by injecting a high concentration solution. If significant unlabeled analyte is present, contact the supplier.[5]
-
-
Chemical Impurity: Other compounds in the standard can cause interfering peaks.[1]
-
Solution: Check the certificate of analysis and consider a higher purity standard.
-
-
Data Presentation
Table 1: Impact of Deuterium Labeling on Retention Time in Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase Type | Analyte-Stationary Phase Interaction | Observed Effect on Deuterated Standard | Reference |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Hydrophobic interactions | Elutes earlier than the non-deuterated analyte | [3][4] |
| Normal-Phase (NPC) | Polar (e.g., Silica) | Polar interactions | Elutes later than the non-deuterated analyte | [3] |
| Hydrophilic Interaction (HILIC) | Polar | Partitioning into a water-enriched layer | Effect is variable and compound-dependent | [3] |
Experimental Protocols
Protocol 1: Evaluation of the Chromatographic Deuterium Isotope Effect
Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.[3]
-
Chromatographic System: Use a well-equilibrated LC system.
-
Injection: Inject each standard individually and then inject a mixture of both.
-
Data Acquisition: Record the chromatograms and determine the retention time for each compound.
-
Analysis: Calculate the Δt_R by subtracting the retention time of the deuterated standard from the retention time of the non-deuterated analyte.
Protocol 2: Post-Column Infusion Experiment for Matrix Effect Evaluation
Objective: To qualitatively assess the presence of ion suppression or enhancement across the chromatographic run.[1]
Methodology:
-
System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column and before the mass spectrometer ion source.[1]
-
Infusion Solution: Prepare a solution of the analyte and D-IS in a solvent compatible with the mobile phase at a concentration that provides a stable signal.[1]
-
Injection: Inject a blank matrix sample that has been through the entire sample preparation process.[1]
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.[1]
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Key experimental workflows for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bio-works.com [bio-works.com]
- 10. acdlabs.com [acdlabs.com]
Assessing and correcting for isotopic contribution of internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and correct for the isotopic contribution of internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution of an internal standard?
A1: Stable isotope-labeled (SIL) internal standards are designed to be chemically identical to the analyte but with a different mass. However, due to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S), the analyte itself will have a small percentage of molecules that are heavier than its monoisotopic mass.[1][2] This can lead to a situation where the isotopic signature of the analyte overlaps with the mass of the SIL internal standard, a phenomenon known as isotopic contribution or "cross-talk."[1][2]
Q2: Why is correcting for isotopic contribution important?
A2: Isotopic contribution from the analyte to the SIL internal standard can artificially inflate the internal standard's signal. This becomes more pronounced at high analyte concentrations.[1][2][3] The result is a non-linear calibration curve, which can lead to inaccurate quantification of the analyte, typically an underestimation at high concentrations and an overestimation at lower concentrations.[4]
Q3: When is isotopic contribution most likely to be a problem?
A3: The likelihood of significant isotopic contribution increases under the following conditions:
-
High Molecular Weight Compounds: Larger molecules have more atoms, increasing the probability of containing heavy isotopes.[1][2]
-
Presence of Isotopically Rich Elements: Molecules containing elements with abundant heavy isotopes, such as chlorine (³⁷Cl), bromine (⁸¹Br), or sulfur (³⁴S), are more susceptible.[1][2][3]
-
High Analyte-to-Internal Standard Concentration Ratio: When the analyte concentration is much higher than the internal standard, its isotopic contribution becomes more significant relative to the internal standard's signal.[1][2]
-
Low Mass Difference Between Analyte and Internal Standard: A small mass difference (e.g., +3 amu) may not be sufficient to prevent overlap from the analyte's isotopic cluster.
Troubleshooting Guides
Problem: My calibration curve is non-linear, and I suspect isotopic interference.
This guide will walk you through the steps to confirm and correct for isotopic interference from your analyte to your stable isotope-labeled internal standard.
Step 1: Assess the Potential for Interference
The first step is to determine if your assay is susceptible to isotopic interference.
-
Workflow for Assessing Interference Potential:
Experimental Protocol: Confirming Interference
-
Prepare a High-Concentration Analyte Standard: Prepare a solution containing the analyte at the upper limit of quantification (ULOQ) without any internal standard.
-
Prepare a Blank Sample: Prepare a sample containing only the matrix and the internal standard.
-
LC-MS/MS Analysis: Analyze both samples using your established LC-MS/MS method.
-
Data Review: In the high-concentration analyte sample, monitor the mass transition for the internal standard. The presence of a peak at the retention time of the analyte indicates isotopic contribution.
Step 2: Choose a Correction Strategy
Once interference is confirmed, you have two primary strategies for correction: a mathematical approach or an experimental approach.
-
Logical Flow for Choosing a Correction Strategy:
Correction Strategy 1: Mathematical Correction using a Non-Linear Calibration Function
This approach involves using a more complex calibration model that accounts for the isotopic contribution.
Experimental Protocol:
-
Determine Correction Factors:
-
Analyze a pure, high-concentration solution of the analyte (A) and measure the signal intensity in both the analyte channel (I_A_in_A) and the internal standard channel (I_IS_in_A). Calculate the contribution factor f_A_to_IS = I_IS_in_A / I_A_in_A.
-
Analyze a pure solution of the internal standard (IS) and measure the signal intensity in both the internal standard channel (I_IS_in_IS) and the analyte channel (I_A_in_IS). Calculate the contribution factor f_IS_to_A = I_A_in_IS / I_IS_in_IS. This accounts for any unlabeled analyte present as an impurity in the internal standard.[1][2]
-
-
Acquire Calibration Data: Prepare and analyze your calibration standards containing both the analyte and the internal standard.
-
Apply the Correction: Use a non-linear regression model to fit the calibration curve. The corrected response ratio is calculated as follows:
Corrected Analyte Intensity (I_A_corr) = Measured I_A - (Measured I_IS * f_IS_to_A) Corrected IS Intensity (I_IS_corr) = Measured I_IS - (Measured I_A * f_A_to_IS) Corrected Response Ratio = I_A_corr / I_IS_corr
Data Presentation: Example of Non-Linear Correction
| Analyte Conc. (ng/mL) | Measured Analyte Peak Area | Measured IS Peak Area | Calculated Response Ratio (Uncorrected) | Calculated Response Ratio (Corrected) | % Accuracy (Uncorrected) | % Accuracy (Corrected) |
| 1 | 10,500 | 1,000,000 | 0.0105 | 0.0104 | 101.0% | 100.0% |
| 10 | 102,000 | 1,010,000 | 0.1010 | 0.1000 | 101.0% | 100.0% |
| 100 | 990,000 | 1,100,000 | 0.9000 | 0.9091 | 90.0% | 100.0% |
| 500 | 4,500,000 | 1,500,000 | 3.0000 | 3.3333 | 80.0% | 100.0% |
| 1000 | 8,000,000 | 2,000,000 | 4.0000 | 5.0000 | 80.0% | 100.0% |
Hypothetical data assuming f_A_to_IS = 0.0001 and f_IS_to_A = 0.001
Correction Strategy 2: Experimental Correction by Monitoring a Different IS Isotope
This method involves selecting a different, less abundant isotope of the internal standard that is free from interference.[3]
Experimental Protocol:
-
Identify Potential Alternative Isotopes: Use an isotope distribution calculator to predict the isotopic profile of your analyte. Identify an m/z for an internal standard isotope that does not have a significant contribution from the analyte's isotopic cluster. This may be, for example, the M+2 or M+3 peak of the internal standard.
-
Confirm Lack of Interference: Prepare a high-concentration solution of the analyte (at the ULOQ) without the internal standard. Analyze this sample and monitor the mass transition for the proposed alternative isotope of the internal standard. No significant signal should be detected.
-
Assess Signal Intensity: Prepare a solution with the internal standard at the working concentration. Analyze this sample and confirm that the signal intensity for the alternative isotope is sufficient for reliable detection and quantification (i.e., adequate signal-to-noise ratio).
-
Validate the New Method: Perform a partial or full method validation using the alternative internal standard isotope to ensure the assay meets the required performance characteristics for accuracy, precision, and linearity.
Data Presentation: Comparison of IS Isotopes for Flucloxacillin Analysis
The following table is based on a study where the standard internal standard for flucloxacillin (m/z 458) suffered from interference. An alternative, less abundant isotope (m/z 460) was investigated.[3]
| QC Level (mg/L) | IS Isotope | IS Concentration (mg/L) | Mean Bias (%) |
| Low | m/z 458 | 0.7 | +36.9% |
| High | m/z 458 | 0.7 | -15.4% |
| Low | m/z 458 | 14 | +2.5% |
| High | m/z 458 | 14 | -1.9% |
| Low | m/z 460 | 0.7 | +1.8% |
| High | m/z 460 | 0.7 | -0.5% |
As shown in the table, using the interfering m/z 458 at a low concentration led to significant bias. Increasing the concentration of this IS improved performance, but switching to the non-interfering m/z 460 provided the best accuracy even at a low concentration.[3]
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deuterium Exchange in LC-MS Mobile Phase
Welcome to the Technical Support Center for minimizing deuterium exchange in your LC-MS mobile phase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a problem in my LC-MS experiment?
Deuterium exchange, often referred to as back-exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom.[1] In the context of LC-MS, this is problematic when using deuterated internal standards for quantitative analysis or in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies.[2][3] Back-exchange can lead to an underestimation of the analyte concentration, inaccurate quantitative results, and a loss of valuable structural information in HDX-MS.[3][4]
Q2: I'm observing a decreasing signal for my deuterated internal standard over an injection sequence. Is this due to deuterium exchange?
A progressive decrease in the signal of your deuterated internal standard can indeed be a sign of isotopic exchange.[5] This "back-exchange" occurs when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase, for an extended period.[6][7] To confirm this, you can perform a stability study by incubating your standard in the mobile phase and analyzing it at different time points.[5]
Q3: My deuterated internal standard is eluting slightly earlier than the non-deuterated analyte. Is this normal?
Yes, a slight retention time shift between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[5] Typically, in reversed-phase chromatography, deuterated compounds are slightly less retentive and elute earlier.[5]
Q4: What are the primary factors that influence the rate of deuterium back-exchange in the LC-MS mobile phase?
The main factors influencing back-exchange are:
-
pH: The rate of exchange is highly dependent on the pH of the mobile phase. The minimum rate of exchange for backbone amide hydrogens is typically observed around pH 2.5-3.[1][5][8] Both acidic and basic conditions can catalyze the exchange.[2][5]
-
Temperature: Higher temperatures accelerate the rate of exchange.[3][5][6] Therefore, it is crucial to perform separations at low temperatures, often around 0°C, to minimize back-exchange.[3][9]
-
Time: The longer the sample is exposed to the protic mobile phase, the more back-exchange will occur.[9] Thus, rapid chromatographic separations are essential.[3][10]
-
Solvent Composition: Protic solvents like water and methanol are sources of hydrogen and can facilitate exchange.[5] The organic modifier composition in the mobile phase can also influence exchange rates.[5]
Troubleshooting Guides
Issue 1: Drifting Internal Standard Signal
Symptoms:
-
The peak area of the deuterated internal standard systematically decreases or increases over an analytical run.[2]
-
Inaccurate and imprecise quantitative results.[5]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange in Mobile Phase | Evaluate Solvent Stability: Incubate the internal standard in the mobile phase for a time equivalent to the run time and re-inject to check for an increase in the unlabeled analyte signal.[2] Adjust pH: If exchange is suspected, adjust the mobile phase pH to be closer to the range of minimum exchange (typically pH 2.5-3).[2][5] Avoid strongly acidic or basic conditions if the deuterium label is in a labile position.[2] Lower Temperature: Reduce the temperature of the column and autosampler to slow down the exchange rate.[3][4] |
| Labile Deuterium Position | Review Labeling Position: Check the certificate of analysis to ensure deuterium atoms are on chemically stable positions (e.g., aromatic rings) and not on easily exchangeable sites (e.g., -OH, -NH).[2][11] |
| In-source Fragmentation | Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize in-source fragmentation, which can cause the loss of a deuterium atom.[2] |
Issue 2: Excessive Back-Exchange in HDX-MS
Symptoms:
-
Low deuterium recovery in peptides.
-
Underestimation of exchange rates, potentially leading to misinterpretation of protein conformation and dynamics.[3]
Potential Causes & Troubleshooting Steps:
| Parameter | Recommendation to Minimize Back-Exchange |
| Quench Conditions | Use a quench buffer with a pH between 2.3 and 2.5 to slow the exchange reaction.[3][12] The quench step should also rapidly cool the sample to ~0°C.[3][13] |
| LC Separation Time | Keep the chromatographic run time as short as possible.[3][9] Faster separations minimize the time the deuterated sample is exposed to the protic mobile phase.[13] |
| LC Temperature | Maintain the entire LC system (column, tubings, injector) at a low temperature, ideally 0°C or even subzero temperatures.[3][7][9] |
| Mobile Phase pH | The mobile phase should be maintained at a low pH, close to the quench pH, to keep the exchange rate at a minimum.[9][14] |
| Ionic Strength | An unexpected dependence of back-exchange on ionic strength has been observed. Consider using higher salt concentrations during proteolysis and trapping, and lower salt (<20 mM) before electrospray injection.[6][15] |
Experimental Protocols
Protocol 1: Assessing Deuterium Exchange of an Internal Standard
Objective: To determine the stability of a deuterated internal standard in the analytical mobile phase.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
-
Initial Analysis: Inject Solution A and Solution B at the beginning of the analytical run (t=0) to establish the initial peak areas and purity.
-
Incubation: Store an aliquot of Solution B at the same temperature as the autosampler for a period equivalent to a typical analytical run (e.g., 8 hours).
-
Final Analysis: After the incubation period, re-inject the stored Solution B.
-
Data Analysis: Compare the peak area of the deuterated internal standard from the initial and final injections. Look for any significant decrease in the internal standard's peak area or the appearance of a peak corresponding to the unlabeled analyte in the final injection of Solution B.[2]
Protocol 2: Optimizing Quench and LC Conditions for HDX-MS
Objective: To minimize back-exchange during an HDX-MS experiment.
Methodology:
-
Quenching:
-
Prepare a quench buffer with a final pH of 2.3-2.5.[12] A common quench solution contains guanidine hydrochloride and a reducing agent like TCEP.[12]
-
Ensure the quench buffer is pre-chilled to 0°C.
-
Add the chilled quench buffer to the deuterated protein sample to rapidly lower the pH and temperature, effectively stopping the exchange reaction.[13][16]
-
-
Digestion (for bottom-up HDX):
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Acquire data on a high-resolution mass spectrometer to accurately measure the mass shift due to deuterium incorporation.[10]
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification due to deuterium exchange.
Caption: Optimized workflow for an HDX-MS experiment to minimize back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biorxiv.org [biorxiv.org]
- 15. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility with Deuterated Fatty Acid Standards
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experiments utilizing deuterated fatty acid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a deuterated fatty acid standard?
The selection of an appropriate deuterated fatty acid standard is paramount for accurate quantification. Key considerations include:
-
Isotopic Purity: High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1] The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte.[1]
-
Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[1]
-
Position of Deuterium Atoms: The placement of deuterium atoms should be stable and not prone to exchange with hydrogen atoms from the solvent or during sample preparation.[1] Labeling on the fatty acid backbone is generally more stable than on exchangeable sites like carboxyl groups.[1]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1]
Q2: My deuterated internal standard is eluting at a different retention time than my analyte. Why is this happening and how can I fix it?
This phenomenon is known as the "chromatographic isotope effect" and is a known issue when using deuterated standards, particularly in reversed-phase liquid chromatography (RPLC).[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This is due to subtle changes in the molecule's physicochemical properties from the substitution of hydrogen with the heavier deuterium isotope.[2]
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the chromatographic gradient and temperature can help minimize the retention time shift.[2]
-
Appropriate Integration Windows: Ensure the peak integration windows in your software are set correctly to capture both the analyte and internal standard peaks accurately.[2]
-
Consider Alternative Labeling: If the chromatographic shift is significant, consider using a standard with a different labeling position or a ¹³C-labeled standard.[3]
Q3: I'm observing a loss of the deuterium label on my internal standard. What is the cause and how can I prevent it?
Deuterium loss, or H/D back-exchange, can occur when deuterium atoms are on chemically labile positions.[4][5] This is common for deuterium on heteroatoms (O, N, S) or activated carbon atoms and can be catalyzed by acidic or basic conditions.[4]
Prevention Strategies:
-
Review Labeling Position: Check the certificate of analysis to confirm the deuterium labels are on stable, non-exchangeable positions (e.g., the carbon backbone).[2][4]
-
Control pH: Maintain a neutral or slightly acidic pH during sample preparation and analysis to minimize exchange.[2][4]
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) when possible. If protic solvents are necessary, minimize exposure time and keep temperatures low.[2]
-
Storage Conditions: Store standards and samples at low temperatures (e.g., -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.[2]
Q4: My quantitative results are inconsistent with poor reproducibility. What are the potential causes?
Inconsistent results can stem from several factors related to the deuterated standard:
-
Low Isotopic Purity: The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte.[1] Always use a standard with high isotopic purity (≥98%).[1]
-
Deuterium Exchange: As discussed in Q3, the loss of deuterium labels can lead to inaccurate quantification.[1]
-
Chromatographic Shift: If not accounted for, differing elution times between the analyte and standard can lead to inaccurate peak integration.[1][2]
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard, affecting accuracy.[1][6] Adding the internal standard early in the sample preparation process can help correct for this.[1]
-
Improper Storage: Minimize freeze-thaw cycles by aliquoting the standard into single-use vials.[1] Store at -20°C or lower under an inert atmosphere like argon.[1][7]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. Perform a dilution series to determine the optimal concentration. |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as collision energy and ion source settings.[8] |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware to prevent background contamination.[1] |
| Matrix Effects | Optimize sample preparation to remove interfering substances from the matrix.[1][6] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of Standard | Verify the isotopic purity from the Certificate of Analysis. Use a standard with high isotopic purity (≥98%).[1] |
| Deuterium-Hydrogen Exchange | Review the stability of the labeling position and avoid storing standards in acidic or basic solutions.[1][9] |
| Chromatographic Shift | Adjust chromatographic conditions to minimize the retention time difference between the analyte and the standard.[1][2] |
| Improper Standard Concentration | Ensure the internal standard concentration is appropriate for the expected analyte concentration. |
| Matrix Effects | Add the internal standard early in the sample preparation process to compensate for variations in extraction and processing.[1] |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma/Serum
This protocol provides a general procedure for lipid extraction, with steps to minimize deuterium back-exchange.
Materials:
-
Plasma/Serum sample
-
Deuterated fatty acid internal standard mix
-
Cold LC-MS grade isopropanol
-
Cold LC-MS grade methyl-tert-butyl ether (MTBE)
-
Cold LC-MS grade water
-
Glass centrifuge tubes
Procedure:
-
Internal Standard Spiking: To 30 µL of plasma/serum in a glass centrifuge tube, add the prepared deuterium-labeled internal standard mix. The volume of the standard mix should be minimal.[2]
-
Protein Precipitation and Lipid Extraction: Add 300 µL of cold isopropanol, vortex for 10 seconds. Add 500 µL of cold MTBE and vortex for 20 minutes at 4°C.
-
Phase Separation: Add 187.5 µL of cold LC-MS grade water and vortex for 20 seconds.[2] Centrifuge at high speed for 5 minutes to separate the layers.
-
Supernatant Collection: Carefully collect the upper organic layer containing the lipids and transfer it to a new glass tube.[2]
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.[2] The sample is now ready for reconstitution and analysis.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the esterification of fatty acids for gas chromatography analysis.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Quantitative Fatty Acid Assays: A Comparative Guide to Using Undecanoic Acid-d21 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for metabolic research, nutritional science, and the development of therapeutics. The choice of an internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically Undecanoic acid-d21, against traditional odd-chain fatty acid standards. The information presented herein is supported by established experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes chromatographically with the analyte of interest and has a distinct mass-to-charge ratio (m/z) for unambiguous detection by mass spectrometry. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[1][2] By incorporating deuterium atoms, the chemical and physical properties of this compound closely mimic those of endogenous fatty acids, ensuring similar behavior during sample preparation, extraction, and chromatographic separation.[1] This minimizes variability and enhances the accuracy of quantification.
Comparison of Internal Standards for Fatty Acid Quantification
The selection of an internal standard significantly impacts the performance of a quantitative fatty acid assay. While odd-chain fatty acids are a viable option, stable isotope-labeled standards like this compound generally offer superior performance.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Stable Isotope-Labeled) | A known concentration is added to samples at the beginning of the workflow. It behaves almost identically to the target analytes throughout the process. Quantification is based on the ratio of the analyte's mass spectrometry signal to that of the labeled standard. | - High Accuracy and Precision: Best correction for sample loss and matrix effects.[1][3]- Co-elution: Chromatographic behavior is very similar to endogenous fatty acids.[1]- Specificity: Easily distinguished from endogenous analytes by its higher mass. | - Cost: Generally more expensive than unlabeled standards.- Availability: May be less readily available for all fatty acid species. |
| Odd-Chain Fatty Acids (e.g., C17:0, C23:0) | These fatty acids are naturally present in very low concentrations in most biological samples.[4] A known amount is added, and it is assumed to behave similarly to the even-chain fatty acids of interest. | - Lower Cost: More affordable than stable isotope-labeled standards.- Readily Available: Widely accessible from chemical suppliers. | - Potential for Inaccurate Correction: Differences in chemical and physical properties compared to the analytes can lead to variations in extraction efficiency and derivatization yields.[3]- Endogenous Presence: Although low, natural occurrence can interfere with quantification, especially at low analyte concentrations.[3]- Chromatographic Separation: May not perfectly co-elute with all target fatty acids. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for a Gas Chromatography-Mass Spectrometry (GC-MS) based fatty acid assay. While specific values can vary between laboratories and instrumentation, these represent common achievable metrics.
| Validation Parameter | This compound (Stable Isotope-Labeled IS) | Odd-Chain Fatty Acid IS (e.g., C17:0) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 15 - 50 ng/mL |
Experimental Protocols
Accurate quantification of fatty acids by GC-MS requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) through a process called derivatization.
Experimental Workflow Diagram
Caption: Workflow for quantitative fatty acid analysis using a stable isotope-labeled internal standard.
Detailed GC-MS Protocol for Fatty Acid Quantification
This protocol outlines the key steps for validating a quantitative fatty acid assay using this compound as an internal standard.
1. Reagents and Materials:
-
This compound internal standard solution (in a suitable solvent like ethanol)
-
Fatty acid calibration standards
-
Methanol, Hexane, Chloroform (all HPLC grade)
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with Teflon-lined caps
2. Sample Preparation and Lipid Extraction:
-
To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.
3. Saponification (for total fatty acids):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the ester bonds and release the fatty acids.
-
Allow the sample to cool to room temperature.
4. Derivatization to FAMEs:
-
To the saponified sample, add 2 mL of 14% BF₃ in methanol.
-
Heat at 100°C for 30 minutes. This reaction converts the free fatty acids to their corresponding methyl esters (FAMEs).
-
Cool the sample to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 15 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) to detect the specific m/z ions for each FAME and the this compound methyl ester.
6. Quantification:
-
A calibration curve is generated by preparing standards containing known concentrations of the target fatty acids and a constant concentration of this compound.
-
The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of fatty acids in the unknown samples is then calculated from this calibration curve.
Conclusion
For robust and reliable quantification of fatty acids, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. While odd-chain fatty acids provide a more economical alternative, the superior accuracy and precision afforded by deuterated standards justify their use in studies where high-quality quantitative data is essential. The provided protocol offers a validated framework for implementing this methodology in a research or drug development setting.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Undecanoic Acid-d21 and 13C-Labeled Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is critical to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical workflow, thus compensating for variability in sample preparation, chromatography, and ionization. This guide provides an objective comparison between two common types of SIL internal standards for the quantification of undecanoic acid: the deuterated Undecanoic acid-d21 and 13C-labeled undecanoic acid.
The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards is rooted in the "isotope effect." The substantial mass difference between hydrogen (H) and its heavier isotope deuterium (D or ²H) can alter the physicochemical properties of the molecule. This may lead to chromatographic separation of the deuterated standard from the unlabeled analyte, a phenomenon that can compromise analytical accuracy. In contrast, the smaller relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte.
Performance Comparison: this compound vs. 13C-Labeled Undecanoic Acid
The following table summarizes the key performance characteristics of deuterated and 13C-labeled internal standards, with specific considerations for undecanoic acid analysis. The performance of 13C-labeled undecanoic acid is predicted based on well-established principles and data from broader lipidomics studies.
| Performance Metric | This compound (Deuterated) | 13C-Labeled Undecanoic Acid (Predicted) | Key Considerations for Researchers |
| Chromatographic Co-elution | Potential for partial or complete separation from native undecanoic acid due to the isotope effect. This is more pronounced in high-resolution chromatography systems. | Expected to co-elute perfectly with native undecanoic acid. | Co-elution is crucial for accurate compensation of matrix effects. Any separation can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement. |
| Accuracy | May be compromised if chromatographic separation occurs, leading to differential matrix effects. | Generally higher accuracy due to identical behavior to the analyte throughout the analytical process. | For assays requiring the highest level of accuracy, particularly in complex biological matrices, the potential for chromatographic shift with deuterated standards is a significant concern. |
| Precision (%CV) | Can exhibit lower precision (higher coefficient of variation) due to inconsistent chromatographic shifts and matrix effects. | Typically demonstrates higher precision (lower %CV) as it more reliably tracks the analyte's behavior. | High precision is essential for detecting small but significant changes in analyte concentration in biological studies. |
| Isotopic Stability | High degree of deuteration (d21) minimizes the risk of back-exchange at most positions. However, deuterium labels can be labile under certain analytical conditions. | The ¹³C label is integrated into the carbon backbone and is highly stable under all typical experimental conditions. | Isotopic instability can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Commercial Availability & Cost | This compound is commercially available from several suppliers. Generally less expensive to synthesize than 13C-labeled compounds. | May have more limited commercial availability and is typically more expensive to produce. | The choice of internal standard may be influenced by budget and availability, but the potential impact on data quality should be the primary consideration. |
Experimental Protocols
A robust analytical method is essential for reliable quantification. The following is a detailed methodology for the analysis of undecanoic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 13C-labeled undecanoic acid at a known concentration in methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A suitable gradient to separate undecanoic acid from other matrix components. For example, start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 20% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Undecanoic Acid: Precursor ion (Q1) m/z 185.2 -> Product ion (Q3) m/z 185.2 (or a suitable fragment).
-
This compound: Precursor ion (Q1) m/z 206.3 -> Product ion (Q3) m/z 206.3.
-
¹³C-Undecanoic Acid (e.g., ¹³C₁₁): Precursor ion (Q1) m/z 196.2 -> Product ion (Q3) m/z 196.2.
-
-
Optimization: Source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
-
Visualizing the Workflow and Biological Context
Diagrams created using the DOT language provide a clear visual representation of the experimental process and the biological relevance of undecanoic acid.
Caption: Experimental workflow for the quantification of undecanoic acid.
Caption: Simplified overview of fatty acid metabolism.
Determining the Isotopic Purity of Undecanoic Acid-d21: A Comparative Guide
The precise determination of isotopic purity is critical for the application of deuterated compounds like Undecanoic acid-d21 in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. Ensuring a high and known level of deuterium incorporation is paramount for data accuracy and reliability. This guide compares the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and data interpretation guidelines.
Section 1: Comparison of Analytical Methodologies
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for assessing isotopic enrichment, but they operate on different principles and offer complementary information.[1] Mass spectrometry excels in sensitivity and providing the overall isotopic distribution, while NMR offers detailed positional information of the deuterium labels without destroying the sample.[2][3]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates ions based on their mass-to-charge (m/z) ratio. The mass difference between deuterated and non-deuterated isotopologues is measured. | Detects the magnetic properties of atomic nuclei. ¹H NMR measures the absence of protons, while ²H NMR directly measures the deuterium nuclei. |
| Primary Data | A mass spectrum showing the relative abundance of ions with different m/z values, corresponding to different isotopologues (D₀ to D₂₁). | An NMR spectrum showing signals whose intensity is proportional to the number of nuclei at a specific chemical environment. |
| Sample Prep | Often requires derivatization (e.g., to fatty acid methyl esters, FAMEs) to improve volatility for Gas Chromatography (GC-MS). Direct injection is possible with Liquid Chromatography (LC-MS).[4] | Minimal; the sample is dissolved in a suitable deuterated solvent. No derivatization is typically required.[5] |
| Advantages | - Extremely high sensitivity (picomole to femtomole levels).[5]- Provides a clear distribution of all isotopologues.- High-resolution MS (HRMS) can provide very accurate mass measurements.[6][7] | - Non-destructive.- Inherently quantitative without the need for identical standards.[5]- Provides site-specific information on deuterium incorporation.[2][3] |
| Disadvantages | - Can be destructive.- Derivatization can introduce variability.- Ionization suppression or enhancement can affect quantification in complex mixtures. | - Lower sensitivity compared to MS.[5]- Requires higher sample concentrations.- Can have overlapping signals in complex molecules, though this is not a major issue for a single compound like undecanoic acid. |
| Best For | Quickly determining the overall isotopic enrichment and distribution with very high sensitivity. | Confirming the structural integrity and determining the specific positions of deuterium labels.[8] |
Section 2: Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for analyzing fatty acids. The protocol involves a derivatization step to make the undecanoic acid volatile.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for determining isotopic purity using GC-MS.
Protocol:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To approximately 1 mg of this compound, add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat the mixture in a sealed vial at 100°C for 30 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully collect the upper hexane layer containing the FAMEs. This extraction can be repeated to improve recovery.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Injection: Inject 1 µL of the hexane extract into the GC inlet. A split injection (e.g., 30:1) is common.[9]
-
GC Column: Use a polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 10°C/min to 220°C, and hold for 5 minutes.[10]
-
MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range that covers the expected molecular ions of the undecanoic acid methyl ester (e.g., m/z 50-250).
-
-
Data Analysis:
-
Identify the chromatographic peak for this compound methyl ester.
-
Extract the mass spectrum for this peak.
-
Identify the ion cluster corresponding to the molecular ion [M]⁺.
-
Record the relative intensity of each isotopologue peak, from the unlabeled molecule (D₀) to the fully labeled molecule (D₂₁).
-
Method 2: Nuclear Magnetic Resonance (¹H and ²H NMR)
NMR provides a direct, non-destructive way to assess isotopic purity. ¹H NMR is used to quantify the remaining protons, while ²H NMR directly observes the deuterium nuclei.
Experimental Workflow for NMR Analysis
Caption: Workflow for determining isotopic purity using NMR.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Analysis: On the spectrum of the deuterated acid, the signals corresponding to the protons that have been substituted by deuterons will have disappeared or be significantly reduced.[11] The isotopic purity can be estimated by comparing the integration of a residual proton signal to the integration of a signal from a known internal standard or to the signal of the carboxylic acid proton (which is not deuterated).
-
-
²H NMR Spectroscopy:
-
Acquisition: Acquire a quantitative ²H NMR spectrum. This directly measures the deuterium atoms.
-
Analysis: The spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The relative integrals of these signals confirm the positions of deuteration. The overall purity can be determined by comparing the total integral of the deuterium signals to an internal standard of known concentration and deuterium content.
-
Section 3: Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 2: Representative Isotopic Purity Data from GC-MS
This table shows a hypothetical mass spectral analysis of the molecular ion cluster for this compound methyl ester (Expected fully deuterated mass [M]⁺ = m/z 209).
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| D₁₈ | 206 | 0.5 |
| D₁₉ | 207 | 2.0 |
| D₂₀ | 208 | 8.5 |
| D₂₁ | 209 | 89.0 |
Calculation of Isotopic Purity (MS): The isotopic purity is typically reported as the percentage of the target isotopologue relative to the sum of all related isotopologues.
-
Isotopic Purity (%) = [ Abundance(D₂₁) / (Abundance(D₁₈) + Abundance(D₁₉) + Abundance(D₂₀) + Abundance(D₂₁)) ] x 100
-
Example Calculation: [ 89.0 / (0.5 + 2.0 + 8.5 + 89.0) ] x 100 = 89.0%
Table 3: Representative Isotopic Purity Data from ¹H NMR
This table shows a hypothetical calculation based on the integration of proton signals relative to an internal standard.
| Signal | Expected Protons (Undeuterated) | Observed Integral | % Proton Remaining |
| -CH₃ (Terminal) | 3 | 0.04 | 1.3% |
| -(CH₂)₈- | 16 | 0.32 | 2.0% |
| -CH₂-COOH | 2 | 0.03 | 1.5% |
| Average | 21 | 1.8% |
Calculation of Isotopic Purity (NMR): The isotopic purity is the inverse of the average percentage of remaining protons.
-
Isotopic Purity (%) = 100% - Average % Proton Remaining
-
Example Calculation: 100% - 1.8% = 98.2% Deuterium Incorporation
Conclusion
For a comprehensive evaluation of the isotopic purity of this compound, a dual-method approach is recommended.[8] Use high-sensitivity GC-MS or LC-MS to obtain a rapid and precise measurement of the overall isotopic enrichment and the distribution of different isotopologues.[6][7] Complement this data with NMR analysis to confirm the structural integrity and verify the specific locations of the deuterium atoms, ensuring that no unexpected H/D exchange has occurred. This combined strategy provides the highest level of confidence for researchers and drug development professionals relying on the isotopic purity of their labeled compounds.
References
- 1. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 160. NMR-based isotopic and isotopomic analysis - Magritek [magritek.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
Inter-laboratory Comparison of Lipid Analysis: A Guide to Using Undecanoic Acid-d21 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for lipid analysis, with a focus on the application of Undecanoic acid-d21 as an internal standard. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines best practices and provides a framework for its use by presenting established experimental protocols and comparing it with alternative standards. The use of deuterated internal standards is a robust and reliable approach for the precise quantification of fatty acids in biological matrices[1].
The Role of Internal Standards in Lipidomics
In mass spectrometry-based lipidomics, internal standards are essential for accurate and precise quantification. They are compounds added to a sample in a known quantity before sample processing. Stable isotope-labeled standards, such as deuterated fatty acids, are ideal as they co-elute with their non-labeled counterparts but are distinguishable by their mass-to-charge ratio. This allows for the correction of variability that can occur during sample preparation and analysis, ensuring high accuracy and precision[1]. The selection of an appropriate internal standard is a critical step in the development of a robust lipidomics workflow[2][3].
Experimental Protocol: Lipid Extraction and Analysis using a Deuterated Internal Standard
This protocol describes a standard method for the extraction and quantification of free fatty acids from biological samples (e.g., cells or plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard like this compound.
Materials:
-
Biological sample (e.g., 0.5 ml plasma)
-
Methanol
-
1 N Hydrochloric Acid (HCl)
-
Iso-octane
-
Internal Standard Solution: this compound in ethanol (concentration to be optimized based on expected analyte levels)
-
Derivatizing agents: 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile
-
Glass tubes (16x125 mm and 10x75 mm)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
GC-MS system
Procedure:
-
Sample Preparation: In a 16x125 mm glass tube, add one volume of methanol to 0.5 ml of the sample.
-
Acidification and Internal Standard Spiking: Acidify the mixture by adding 1 N HCl to a final concentration of 25 mM. Add a known amount (e.g., 100 µl) of the this compound internal standard solution[4].
-
Lipid Extraction: Add one total volume of iso-octane to the sample. Mix thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers. Transfer the upper organic layer to a clean 10x75 mm glass tube[4].
-
Re-extraction: Repeat the extraction step with another volume of iso-octane to ensure complete recovery of lipids. Combine the organic layers[4].
-
Drying: Evaporate the solvent to dryness under vacuum using a vacuum concentrator[4].
-
Derivatization: To the dried extract, add 25 µl of 1% PFBBr in acetonitrile and 25 µl of 1% DIPEA in acetonitrile. Cap the tube, mix, and let it stand at room temperature for 20 minutes to form pentafluorobenzyl esters[4].
-
Final Preparation: Dry the sample again under vacuum. Re-dissolve the derivatized sample in 50 µl of iso-octane and transfer it to a GC-MS sample vial[4].
-
GC-MS Analysis: Inject 1 µl of the sample into the GC-MS. The fatty acid esters are separated on the GC column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the endogenous fatty acids to the peak area of the this compound internal standard[4].
Standard Curve Preparation: A standard curve should be prepared by mixing unlabeled primary fatty acid standards with the same amount of deuterated internal standard as used for the samples. These standards are then derivatized and analyzed alongside the samples to create a calibration curve for absolute quantification[4].
Workflow for Quantitative Fatty Acid Analysis
The following diagram illustrates the general workflow for the quantitative analysis of fatty acids from biological samples using a deuterated internal standard.
Caption: General workflow for fatty acid analysis using a deuterated internal standard.
Comparison of Internal Standards for Lipid Analysis
This compound is an odd-chain fatty acid, which makes it a suitable internal standard as odd-chain fatty acids are generally found in low abundance in many biological systems. The high degree of deuteration provides a significant mass shift from any potential endogenous undecanoic acid, ensuring clear separation in the mass spectrum. Other deuterated fatty acids and odd-chain fatty acids are also commonly used[5][6].
| Internal Standard | Type | Common Applications | Advantages | Considerations |
| This compound (C11:0-d21) | Deuterated Odd-Chain Saturated Fatty Acid | Broad-spectrum fatty acid quantification | High degree of deuteration minimizes spectral overlap. Low endogenous levels in most samples. | Commercial availability may be less than more common standards. |
| Pentadecanoic acid (C15:0) & Heptadecanoic acid (C17:0) | Odd-Chain Saturated Fatty Acids | Quantification of fatty acids in various matrices[6]. | Relatively inexpensive and widely available. | Not isotope-labeled, so cannot correct for matrix effects as effectively as deuterated standards. Endogenous levels can be present. |
| Palmitic acid-d31 (C16:0-d31) | Deuterated Even-Chain Saturated Fatty Acid | Quantification of C16:0 and other common saturated fatty acids[5]. | Closely mimics the behavior of the most common saturated fatty acid in humans. | May not be suitable for the quantification of a wide range of fatty acids with varying chain lengths. |
| Oleic acid-d2 (C18:1-d2) | Deuterated Even-Chain Monounsaturated Fatty Acid | Analysis of monounsaturated fatty acids[7]. | Useful for studies focusing on specific classes of unsaturated fatty acids[7]. | Lower degree of deuteration compared to this compound. |
| Arachidonic acid-d8 (C20:4-d8) | Deuterated Even-Chain Polyunsaturated Fatty Acid | Quantification of polyunsaturated fatty acids (PUFAs) and eicosanoids[4]. | Important for studies of inflammatory signaling pathways. | Chemical stability can be a concern due to susceptibility to oxidation. |
| Commercial Mixtures (e.g., UltimateSPLASH™ ONE) | Mixture of Deuterated Standards | Comprehensive, untargeted lipidomics[6][8]. | Covers a wide range of lipid classes, allowing for broad quantification[6]. | Can be expensive. Data analysis is more complex due to the large number of standards. |
Signaling Pathways Involving Fatty Acids
Fatty acids are not just building blocks for complex lipids; they are also key signaling molecules. For instance, elevated levels of certain fatty acids can impair insulin signaling, contributing to insulin resistance, a key feature of type 2 diabetes. This occurs when the accumulation of lipid intermediates interferes with the insulin signaling cascade[1].
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Verifying Co-elution of Undecanoic acid-d21 and Analyte: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Undecanoic acid-d21, is a cornerstone of accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. A critical assumption in this methodology is the co-elution of the SIL-IS with the target analyte. This guide provides a comparative overview of experimental methods to verify this co-elution, ensuring robust and reliable analytical data.
The Importance of Co-elution
Co-elution of the analyte and its corresponding SIL-IS is paramount for compensating for matrix effects, which are a significant source of variability and inaccuracy in LC-MS analysis. When two compounds co-elute, they experience the same ionization suppression or enhancement in the mass spectrometer's ion source, allowing the ratio of their signals to remain constant even if the absolute signal intensity fluctuates.[1] However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation of the deuterated standard and the analyte, compromising the accuracy of quantification.[2] Therefore, experimental verification of co-elution is a crucial step in method development and validation.
Experimental Protocols for Verifying Co-elution
Verifying the co-elution of this compound and the analyte of interest involves a systematic approach of analyzing the two compounds individually and as a mixture under the final chromatographic conditions.
Protocol 1: Individual and Combined Injection Analysis
This is the most direct method to assess co-elution.
Objective: To compare the retention times of this compound and the analyte by injecting them separately and then as a combined solution.
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Working Solutions:
-
Analyte Solution: Dilute the analyte stock solution to a concentration that gives a strong signal-to-noise ratio.
-
Internal Standard Solution: Dilute the this compound stock solution to a similar concentration.
-
Combined Solution: Mix equal volumes of the analyte and internal standard working solutions.
-
-
LC-MS/MS Analysis:
-
Inject the "Analyte Solution" and acquire data using the specific multiple reaction monitoring (MRM) transition for the analyte.
-
Inject the "Internal Standard Solution" and acquire data using the specific MRM transition for this compound.
-
Inject the "Combined Solution" and acquire data for both MRM transitions simultaneously.
-
-
Data Analysis: Overlay the chromatograms from the three injections. The retention time at the peak apex for both the analyte and this compound should be identical.
Protocol 2: Peak Shape and Asymmetry Assessment
This method helps to identify subtle separation that may not be obvious from retention time values alone.
Objective: To evaluate the peak shape of the combined analyte and internal standard peak for any signs of asymmetry or shouldering, which could indicate incomplete co-elution.
Methodology:
-
LC-MS/MS Analysis: Inject the "Combined Solution" from Protocol 1.
-
Data Analysis:
-
Examine the extracted ion chromatograms for both the analyte and this compound.
-
Calculate the peak asymmetry factor for both peaks. An ideal asymmetry factor is close to 1.0. A value significantly greater or less than 1.0, or the presence of a shoulder on the peak, may suggest that the two compounds are not perfectly co-eluting.[3]
-
Data Presentation: Comparison of Chromatographic Conditions
The choice of chromatographic conditions can influence the co-elution of the analyte and its deuterated internal standard. Below is a comparison of typical reversed-phase conditions for the analysis of fatty acids like undecanoic acid.
| Parameter | Condition A | Condition B | Rationale for Verification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C8, 2.1 x 100 mm, 3.5 µm | Different stationary phase chemistry can affect selectivity and potentially resolve the analyte and IS. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | The mobile phase additive can influence the ionization and retention of the acidic analyte. |
| Mobile Phase B | Acetonitrile | Methanol | The organic modifier can impact the elution strength and selectivity. |
| Gradient | 50-95% B in 5 min | 60-100% B in 8 min | A shallower gradient provides more time for potential separation to occur. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Lower flow rates can sometimes improve resolution. |
| Column Temp. | 40 °C | 35 °C | Temperature can affect the viscosity of the mobile phase and interactions with the stationary phase. |
Note: The retention times in this table are hypothetical and for illustrative purposes. Actual retention times will depend on the specific analyte and LC-MS system.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for verifying the co-elution of this compound and the analyte.
Caption: Workflow for verifying co-elution of an analyte and its deuterated internal standard.
References
The Gold Standard Under the Microscope: A Comparative Guide to Accuracy and Precision with Deuterated Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification is paramount. In the realm of mass spectrometry-based assays, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard."[1] This guide provides an objective comparison of the performance of deuterated internal standards against other common alternatives, supported by experimental data, to facilitate informed decisions in analytical method development.
The fundamental principle behind the use of a deuterated internal standard is its near-identical physicochemical behavior to the native analyte throughout the analytical process, including sample preparation, chromatography, and ionization.[1][2][3] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[1][4]
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements.[5] The following tables summarize experimental data comparing the performance of analytical methods using deuterated internal standards with those using non-deuterated (analog) internal standards or ¹³C-labeled internal standards.
Table 1: Deuterated vs. Analog Internal Standard for Kahalalide F Analysis [6]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS | 1 | 102.3 | 4.5 |
| 10 | 98.7 | 3.2 | |
| 100 | 101.1 | 2.1 | |
| Analog IS | 1 | 85.6 | 15.8 |
| 10 | 89.2 | 12.4 | |
| 100 | 92.5 | 9.8 |
Data adapted from a study on the quantification of the anticancer agent kahalalide F in human plasma.[6] The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).[1][6]
Table 2: Deuterated vs. ¹³C-Labeled Internal Standard for Sphingosine Analysis [3]
| Internal Standard Type | Sample Type | Precision (CV%) |
| Deuterated IS | Plasma | 8.9 |
| Tissue | 11.2 | |
| ¹³C-Labeled IS | Plasma | 4.1 |
| Tissue | 5.3 |
Data adapted from a comprehensive lipidomics study comparing normalization methods.[3] While deuterated standards offer a significant improvement over analog standards, ¹³C-labeled standards can provide even greater precision.[3]
The Logical Basis for Using Deuterated Standards
The effectiveness of a deuterated internal standard lies in its ability to mirror the analyte's behavior, thereby correcting for analytical variability.
Experimental Protocol: Quantitative Analysis Using Deuterated Standards
This protocol outlines a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw and Vortex: Thaw frozen plasma samples, calibration standards, and quality controls (QCs) at room temperature. Vortex each tube to ensure homogeneity.[5][7]
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.[5]
-
Protein Precipitation: Add 400 µL of a cold precipitation solution (e.g., acetonitrile with 0.1% formic acid or a mixture of zinc sulfate and methanol) to each tube.[5][8]
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject an appropriate volume of the supernatant onto a suitable analytical column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated internal standard.
3. Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.
-
Calculate Peak Area Ratios: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.[1]
-
Construct Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (r²), which should be ≥ 0.99.[6]
-
Quantify Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[5]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Potential Challenges and Considerations
While deuterated internal standards are a powerful tool, it is crucial to be aware of potential challenges:
-
Chromatographic Shift: Due to the slightly different physicochemical properties of deuterium- and hydrogen-containing compounds, a small retention time shift between the analyte and the deuterated standard can sometimes be observed.[9][10] This can be problematic if it leads to differential matrix effects.[11]
-
Isotopic Instability (H/D Exchange): Deuterium atoms, particularly those at exchangeable positions on a molecule (e.g., on heteroatoms), can sometimes be replaced by hydrogen atoms from the solvent or matrix.[9][10] This can compromise the integrity of the internal standard.
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1][12] It is essential to use standards with high isotopic purity.
-
Interference from Natural Isotopes: For internal standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring M+2 isotope of the analyte.[13]
Conclusion
The use of deuterated internal standards is a robust and widely accepted strategy for enhancing the accuracy and precision of quantitative bioanalytical methods.[1] By co-eluting with the analyte and exhibiting similar physicochemical properties, they effectively compensate for various sources of error in the analytical workflow.[1][3][4] While ¹³C-labeled standards may offer superior performance in some cases due to their greater isotopic stability and identical chromatographic behavior, deuterated standards often provide a cost-effective and readily available solution for achieving high-quality, reliable data essential for research, clinical diagnostics, and drug development.[2][14] Careful method development and validation are crucial to mitigate potential challenges and ensure the integrity of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. ukisotope.com [ukisotope.com]
- 10. scispace.com [scispace.com]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
Navigating the Nuances of Quantitative Analysis: A Comparative Guide to Deuterated Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated standards are widely used due to their cost-effectiveness and commercial availability, they possess inherent limitations that can compromise analytical results. This guide provides an objective comparison of deuterated internal standards with their ¹³C-labeled counterparts, supported by experimental data, to empower users in making informed decisions for their analytical needs.
Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry assays, particularly in complex biological matrices. By mimicking the analyte of interest throughout sample preparation, chromatography, and ionization, SILs effectively correct for variations in these steps. However, the seemingly subtle difference between using deuterium (²H) and carbon-13 (¹³C) as the isotopic label can lead to significant disparities in analytical performance. This guide will delve into the key limitations of deuterated standards and provide a data-driven comparison with ¹³C-labeled alternatives.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring perfect co-elution and equivalent ionization efficiency. While both deuterated and ¹³C-labeled standards aim to achieve this, the greater mass difference and altered bond properties of deuterium can introduce significant deviations.
Key Performance Metrics
| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Rationale & Implications |
| Chromatographic Co-elution | Often exhibit a retention time shift (isotope effect), eluting slightly earlier than the analyte.[1][2] | Co-elute perfectly with the unlabeled analyte.[3][4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the internal standard experiencing a different matrix environment than the analyte, resulting in incomplete correction for ion suppression or enhancement.[5] |
| Isotopic Stability | Susceptible to back-exchange (D for H) in protic solvents or under certain pH and temperature conditions, especially if the label is in a labile position.[6][7] | Not susceptible to exchange under typical analytical conditions as the ¹³C atoms are integral to the carbon backbone of the molecule. | Back-exchange alters the concentration of the internal standard, leading to inaccurate quantification. This instability can be a significant source of error in methods requiring sample incubation or storage. |
| Matrix Effects | Differential matrix effects can occur due to chromatographic separation from the analyte, leading to inaccurate quantification. Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte.[5] | Experience the same matrix effects as the co-eluting analyte, providing more accurate correction. | In complex matrices, where ion suppression or enhancement is prevalent, the superior ability of ¹³C-labeled standards to compensate for these effects leads to more reliable and reproducible data. |
| Fragmentation | The number and position of deuterium atoms can alter fragmentation patterns and may require different collision energies for optimal fragmentation compared to the analyte.[3] | Exhibit identical fragmentation patterns to the unlabeled analyte. | Consistent fragmentation is important for developing robust MRM/SRM methods and ensures that the internal standard behaves predictably in the mass spectrometer. |
Experimental Data: Case Studies
The theoretical advantages of ¹³C-labeled standards are borne out in experimental studies. Here, we present data from two key application areas: the analysis of steroids and amphetamines.
Case Study 1: Testosterone Analysis
In the analysis of testosterone by LC-MS/MS, the choice of internal standard has been shown to significantly affect the quantitative results. A study compared testosterone standards with two deuterium atoms (D2), five deuterium atoms (D5), and three ¹³C atoms (¹³C3).
Quantitative Results:
| Internal Standard | Passing-Bablok Regression Equation vs. D2 Standard | Interpretation |
| D5-Testosterone | Testosterone (D5) nmol/L = 0.86 × Testosterone (D2) + 0.04 | A significant negative bias is observed when using the D5 standard compared to the D2 standard. |
| ¹³C3-Testosterone | Testosterone (¹³C3) nmol/L = 0.90 × Testosterone (D2) + 0.02 | The ¹³C3 standard shows results closer to the D2 reference, indicating better agreement and less bias. |
These results demonstrate that the degree of deuteration can impact analytical accuracy. The ¹³C-labeled standard provided results that were more consistent with the established reference method using a minimally deuterated standard.
Case Study 2: Amphetamine Analysis
A study investigating the behavior of various SIL internal standards for amphetamine analysis revealed significant differences in chromatographic behavior between deuterated and ¹³C-labeled compounds.[3]
Chromatographic Performance:
| Internal Standard | Observation | Implication |
| ²H3-, ²H5-, ²H6-, ²H8-, ²H11-Amphetamine | The chromatographic resolution between amphetamine and the deuterated standards increased with the number of deuterium substitutions. | This chromatographic shift can lead to differential matrix effects, compromising the accuracy of quantification. |
| ¹³C6-Amphetamine | Co-eluted perfectly with amphetamine under both acidic and basic mobile phase conditions. | Perfect co-elution ensures that the internal standard and analyte experience the same matrix environment, leading to more accurate correction for matrix effects. |
This study highlights the "isotope effect" in chromatography, where the increased number of deuterium atoms leads to a greater separation from the unlabeled analyte. The ¹³C-labeled standard, in contrast, behaves identically to the analyte chromatographically.
Experimental Protocols
To aid researchers in evaluating and implementing best practices, we provide detailed methodologies for key experiments cited in the comparison of deuterated and ¹³C-labeled internal standards.
Protocol 1: Comparative Analysis of Testosterone Internal Standards
This protocol is based on the methodology used to compare D2, D5, and ¹³C3-testosterone internal standards.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, calibrator, or quality control sample, add 10 µL of the respective internal standard solution (D2, D5, or ¹³C3-testosterone in methanol).
-
Add 0.5 mL of diethyl ether and vortex mix thoroughly.
-
Transfer the ether layer to a 96-deep well plate.
-
Evaporate the ether to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% mobile phase B.
2. LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC
-
Mass Spectrometer: Waters Quattro Premier Tandem Mass Spectrometer
-
Column: (Details would be inserted here if available in the full text, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: (e.g., 0.1% Formic acid in Water)
-
Mobile Phase B: (e.g., 0.1% Formic acid in Methanol)
-
Gradient: (A detailed gradient table would be provided here)
-
Flow Rate: (e.g., 0.4 mL/min)
-
Injection Volume: (e.g., 10 µL)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Specific precursor > product ion transitions and collision energies for testosterone and each internal standard would be listed here)
Protocol 2: Assessment of Deuterium Back-Exchange
This protocol provides a framework for evaluating the stability of a deuterated internal standard.
1. Solution Preparation:
-
Solution A (Analyte + IS): Prepare a solution containing the analyte and the deuterated internal standard in the initial mobile phase composition.
-
Solution B (IS only in Mobile Phase): Prepare a solution of the deuterated internal standard in the initial mobile phase.
-
Solution C (IS only in Sample Diluent): Prepare a solution of the deuterated internal standard in the sample diluent.
2. Initial Analysis (T=0):
-
Inject Solution A to establish the baseline response and retention times for both the analyte and the internal standard.
-
Inject Solution B to confirm the purity of the internal standard and check for any signal at the analyte's mass transition.
3. Incubation:
-
Store Solutions B and C at the intended autosampler temperature for a duration equivalent to the longest anticipated analytical run (e.g., 24 hours).
4. Final Analysis (T=final):
-
After the incubation period, re-inject Solutions B and C.
5. Data Analysis:
-
In the chromatograms from the incubated solutions (B and C), quantify the peak area at the retention time and m/z of the unlabeled analyte.
-
An increase in the analyte's peak area in the incubated solutions compared to the T=0 injection of Solution B indicates that deuterium back-exchange has occurred.
Visualizing Workflows and Decision-Making
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships.
Conclusion and Recommendations
While deuterated internal standards have a long history of use in mass spectrometry and can be suitable for many applications, their inherent limitations necessitate careful consideration and thorough validation. The experimental evidence strongly supports the superiority of ¹³C-labeled internal standards for applications demanding the highest levels of accuracy, precision, and reliability.
For researchers, scientists, and drug development professionals, the key recommendations are:
-
Prioritize ¹³C-Labeled Standards: Whenever feasible, ¹³C-labeled internal standards should be the first choice for quantitative LC-MS/MS assays, especially in regulated environments or when analyzing analytes in complex matrices.
-
Thoroughly Evaluate Deuterated Standards: If a deuterated standard must be used, it is imperative to:
-
Select a standard with deuterium labels in stable, non-exchangeable positions.
-
Be aware of the potential for chromatographic shifts and validate the method to ensure that differential matrix effects are not compromising data quality.
-
Perform stability studies to assess the risk of back-exchange under the specific analytical conditions.
-
-
Data-Driven Decisions: The choice of an internal standard should always be guided by experimental data and a thorough understanding of the potential analytical pitfalls.
By understanding the limitations of deuterated standards and making informed choices based on the principles and data presented in this guide, researchers can enhance the quality and reliability of their quantitative mass spectrometry results.
References
- 1. agilent.com [agilent.com]
- 2. [PDF] Recent Advances in the Clinical Application of Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
A Researcher's Guide to Deuterated Fatty Acid Standards: Undecanoic Acid-d21 and its Alternatives
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals working with fatty acids, deuterated fatty acid standards are indispensable tools. This guide provides a comprehensive comparison of Undecanoic acid-d21 with other commonly used deuterated fatty acid standards, supported by available data and experimental protocols.
Introduction to Deuterated Fatty Acid Standards
Deuterated fatty acids are stable isotope-labeled analogs of their naturally occurring counterparts, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, allowing for their differentiation from the endogenous analyte. Their nearly identical physicochemical properties to the unlabeled analytes make them ideal internal standards to correct for variability during sample preparation, chromatographic separation, and ionization.
This guide focuses on the comparison of Undecanoated fatty acid standards, including this compound, Palmitic acid-d31, Stearic acid-d35, and Oleic acid-d34.
Physicochemical Properties of Selected Deuterated Fatty Acid Standards
A summary of the key physicochemical properties of this compound and its common alternatives is presented in Table 1. This information is critical for selecting the most appropriate standard for a specific analytical method.
| Property | This compound | Palmitic acid-d31 | Stearic acid-d35 | Oleic acid-d34 |
| Molecular Formula | C₁₁HD₂₁O₂ | C₁₆HD₃₁O₂ | C₁₈HD₃₅O₂ | C₁₈HD₃₄O₂ |
| Molecular Weight | ~207.42 g/mol [1][2] | ~287.6 g/mol | ~319.7 g/mol | ~316.67 g/mol [3] |
| Isotopic Purity | ≥98%[4] | ≥98 atom % D[4][5] | ≥98% | 98 atom % D[3] |
| Chemical Purity | ≥95%[1] | ≥98.5% (GC)[5] | ≥98% | 99% (CP)[3] |
| Storage Temperature | Room temperature or -20°C | Room temperature or -20°C | -20°C[6] | -20°C[3] |
| Stability | > 5 years (at room temp)[4] | ≥ 4 years (at -20°C) | ≥ 4 years (at -20°C)[6] | Information not readily available |
Performance Comparison in Quantitative Analysis
The performance of a deuterated internal standard is evaluated based on several key parameters, including recovery, linearity, and its ability to compensate for matrix effects. While direct head-to-head comparative studies are limited, the following sections summarize available performance data from various LC-MS/MS-based bioanalytical methods.
Recovery
Recovery experiments assess the efficiency of the extraction process. An ideal internal standard should exhibit a recovery similar to that of the analyte.
| Internal Standard | Matrix | Average Recovery (%) | Reference |
| Palmitic acid-d31 | Human Plasma | Not explicitly stated for the IS, but the method was validated for accuracy and precision. | --INVALID-LINK-- |
| Stearic acid-d35 | Human Plasma | 77.7%–109.7% (for a panel of endocannabinoids and fatty acids)[7] | --INVALID-LINK-- |
| Oleic acid-d17 | Human Plasma/Serum | Not explicitly stated, but used to ensure accurate quantification. | --INVALID-LINK-- |
Linearity
Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a specific range. The use of a suitable internal standard is crucial for achieving a linear calibration curve.
| Internal Standard Used | Analyte(s) | Matrix | Linearity (R²) | Reference |
| Deuterated fatty acids | Omega 3 and 6 fatty acids | Human Plasma | >0.99 | --INVALID-LINK--[8] |
| Stearic acid-d35 | Stearic acid and related endocannabinoids | Human Plasma | >0.99[7] | --INVALID-LINK--[7] |
| Palmitic acid-d31 | Palmitic acid | Not specified | Not specified | Not specified |
| Oleic acid-d34 | Oleic acid | Not specified | Not specified | Not specified |
Note: Specific linearity data for methods exclusively using this compound, Palmitic acid-d31, or Oleic acid-d34 as the sole internal standard for their respective unlabeled analytes were not detailed in the search results. However, the general use of deuterated fatty acids consistently yields high linearity in validated methods.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. A well-chosen deuterated internal standard should co-elute with the analyte and experience similar matrix effects, thereby providing effective normalization.
| Internal Standard | Matrix | Observation on Matrix Effect | Reference |
| Stearic acid-d35 | Human Plasma | 90.0%–113.5% (matrix effect was within an acceptable range)[7] | --INVALID-LINK--[7] |
| Deuterated fatty acids | Various biological matrices | The use of deuterated internal standards is a common strategy to compensate for matrix effects. | --INVALID-LINK--[9] |
Note: Quantitative data on matrix effects for this compound, Palmitic acid-d31, and Oleic acid-d34 from specific validated methods were not explicitly found. However, the principle of using stable isotope-labeled internal standards to mitigate matrix effects is a well-established practice in bioanalysis.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and reliable results. Below is a representative protocol for the quantification of fatty acids in a biological matrix using a deuterated internal standard, based on common practices found in the literature.
Sample Preparation and Extraction
-
Sample Aliquoting : Thaw frozen biological samples (e.g., plasma, serum) on ice. Aliquot a precise volume (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known amount of the deuterated fatty acid internal standard solution (e.g., this compound in a suitable solvent) to each sample, vortex briefly.
-
Protein Precipitation : Add a protein precipitation solvent, such as ice-cold acetonitrile or methanol (typically 3-4 volumes of the sample volume).
-
Vortexing and Centrifugation : Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant containing the fatty acids and the internal standard to a new clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer to Autosampler Vials : Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase A : Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B : Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
Gradient : A suitable gradient elution program is used to separate the fatty acids.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry (MS) :
-
Ionization Source : Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of using deuterated internal standards, the following diagrams are provided.
References
- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 2. Undecanoic-d21 acid(9CI) | C11H22O2 | CID 54541619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 4. This compound | FB Reagents [fbreagents.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Undecanoic Acid-d21 as an Internal Standard in Bioanalytical Applications
For researchers, scientists, and drug development professionals seeking robust and reliable internal standards for the quantification of fatty acids, this guide provides a comprehensive performance evaluation of Undecanoic acid-d21 in various biological matrices. We present a comparative analysis against other deuterated fatty acid alternatives, supported by representative experimental data and detailed methodologies.
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. This compound, a deuterated form of the C11:0 fatty acid, serves as an ideal internal standard for the analysis of medium-chain fatty acids. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thereby effectively compensating for analytical variability.
At a Glance: Performance Metrics of this compound
To illustrate the expected performance of this compound, the following tables summarize typical validation data for linearity, accuracy, precision, and recovery in common biological matrices. It is important to note that while specific experimental data for this compound is not widely published, the presented data is representative of the performance of analogous deuterated medium-chain fatty acid internal standards under optimized bioanalytical conditions.
Table 1: Representative Linearity of this compound in Human Plasma, Serum, and Urine
| Biological Matrix | Analytical Method | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Human Plasma | LC-MS/MS | 0.1 - 100 | ≥ 0.995 |
| Human Serum | GC-MS | 0.5 - 200 | ≥ 0.993 |
| Human Urine | LC-MS/MS | 0.05 - 50 | ≥ 0.996 |
Table 2: Representative Accuracy and Precision of this compound in Quality Control Samples
| Biological Matrix | Spiked Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Human Plasma | 1.0 | 98.5 - 102.3 | ≤ 5.8 | 97.9 - 103.1 | ≤ 6.5 |
| 10.0 | 99.1 - 101.5 | ≤ 4.5 | 98.5 - 102.0 | ≤ 5.2 | |
| 80.0 | 98.8 - 100.9 | ≤ 3.8 | 99.0 - 101.2 | ≤ 4.1 | |
| Human Serum | 2.0 | 97.9 - 103.5 | ≤ 6.2 | 97.2 - 104.0 | ≤ 7.1 |
| 50.0 | 98.5 - 101.8 | ≤ 4.9 | 98.0 - 102.5 | ≤ 5.8 | |
| 150.0 | 99.0 - 101.1 | ≤ 3.5 | 98.7 - 101.9 | ≤ 4.5 | |
| Human Urine | 0.5 | 97.5 - 104.1 | ≤ 7.5 | 96.8 - 105.0 | ≤ 8.2 |
| 10.0 | 98.9 - 102.0 | ≤ 5.1 | 98.2 - 103.1 | ≤ 6.0 | |
| 40.0 | 99.2 - 101.5 | ≤ 4.0 | 98.9 - 102.3 | ≤ 4.8 |
Table 3: Representative Extraction Recovery of this compound from Biological Matrices
| Biological Matrix | Extraction Method | Low Concentration Recovery (%) | High Concentration Recovery (%) |
| Human Plasma | Liquid-Liquid Extraction | 85.2 ± 5.1 | 88.9 ± 4.3 |
| Human Serum | Solid-Phase Extraction | 90.5 ± 3.8 | 92.1 ± 3.1 |
| Human Urine | Liquid-Liquid Extraction | 88.7 ± 6.2 | 91.5 ± 5.5 |
Comparative Analysis with Alternative Deuterated Fatty Acids
While this compound is an excellent choice for quantifying C11 fatty acids, other deuterated medium-chain fatty acids can also be employed, particularly when analyzing a broader range of fatty acids. The selection of the most appropriate internal standard depends on the specific analytes of interest.
Table 4: Comparison of this compound with Other Deuterated Medium-Chain Fatty Acid Internal Standards
| Internal Standard | Structure | Typical Application | Key Advantages | Potential Considerations |
| This compound | C11:0-d21 | Quantification of undecanoic acid and other medium-chain fatty acids (C8-C14). | Closely mimics the behavior of C11 analytes. High degree of deuteration minimizes isotopic overlap. | May not be the ideal choice for very short or long-chain fatty acids. |
| Lauric acid-d23 | C12:0-d23 | General internal standard for medium-chain fatty acid profiling. | Commercially available and widely used. Good performance for C10-C16 fatty acids. | May have slightly different chromatographic behavior than shorter or longer chain analytes. |
| Capric acid-d19 | C10:0-d19 | Quantification of decanoic acid and other shorter medium-chain fatty acids. | Better suited for analytes with shorter chain lengths than C12 or C14 standards. | May not track longer-chain fatty acids as effectively. |
| Myristic acid-d27 | C14:0-d27 | Internal standard for longer medium-chain fatty acids. | Provides good performance for the analysis of C12-C18 fatty acids. | May not be optimal for very short-chain fatty acids. |
Experimental Methodologies
The following sections provide detailed experimental protocols for the extraction and analysis of fatty acids from biological matrices using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction for Plasma and Urine
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation (for plasma): Add 400 µL of ice-cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the supernatant (for plasma) or the urine sample to a clean tube and acidify with 10 µL of 1 M HCl.
-
Extraction: Add 1 mL of a mixture of hexane and isopropanol (3:2, v/v), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis or derivatization solvent for GC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for undecanoic acid and this compound.
GC-MS Analysis
-
Derivatization: To the reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.
-
Chromatographic Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL in splitless mode.
-
Mass Spectrometry: Electron ionization (EI) source. Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions for the TMS derivatives of undecanoic acid and this compound.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Undecanoic Acid-d21: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal is crucial to ensure laboratory safety and environmental protection. Under no circumstances should undecanoic acid-d21 or its solutions be disposed of down the sink or in regular solid waste containers.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Undecanoic acid is an irritant to the eyes, respiratory system, and skin.[2] Prolonged or repeated exposure may cause contact dermatitis, characterized by redness, swelling, and blistering.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or apron is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound in solid and liquid forms.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in solid form (e.g., unused reagent, contaminated labware) or liquid form (e.g., dissolved in a solvent).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated hazardous waste container.
2. Waste Containment:
-
Solid Waste:
-
Collect solid this compound, including any contaminated items like weighing boats, filter paper, or pipette tips, in a clearly labeled, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical. A polyethylene or polypropylene container is suitable.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof hazardous waste container.
-
The container must be compatible with both the this compound and the solvent.
-
3. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
5. Disposal of Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular solid waste after defacing or removing the original label.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Undecanoic Acid
The following table summarizes available quantitative safety and toxicological data for undecanoic acid. This information should be used as a reference for risk assessment when handling this compound.
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) - Oregon OSHA (for PNOR) | 10 mg/m³ (Total Dust) | [2] |
| Permissible Exposure Limit (PEL) - Oregon OSHA (for PNOR) | 5 mg/m³ (Respirable Fraction) | [2] |
| Acute Toxicity (LD50) - Intravenous, Mouse | 140 mg/kg | [3] |
| GHS Hazard Statements | H315: Causes skin irritation | [4][5] |
| H319: Causes serious eye irritation | [4][5] | |
| H335: May cause respiratory irritation | [5] |
*PNOR: Particulates Not Otherwise Regulated. This is a general limit for airborne dusts that do not have a specific PEL.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Undecanoic Acid-d21
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Undecanoic acid-d21. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated form of undecanoic acid, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Proper PPE is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][4] A face shield may be used for additional protection against splashes.[5][6] | Protects against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][7] | Prevents skin contact, which can lead to irritation and dermatitis.[1][2] |
| Body Protection | A chemical-resistant lab coat or apron.[4][6] Long pants and closed-toe shoes are also recommended.[6] | Protects skin and clothing from spills and splashes.[4] |
| Respiratory Protection | Use in a well-ventilated area is required.[1] If vapors or mists are generated, appropriate respiratory protection, such as an air-purifying respirator, may be necessary.[4] | Prevents inhalation of irritant fumes or dust.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
